6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJLYHPCBMDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621814 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-42-8 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic route to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the formation of the imidazo[1,2-a]pyridine core, followed by oxidation to the target carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.
I. Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the condensation of 2-amino-5-bromopyridine with 2-bromomalonaldehyde to construct the core heterocyclic structure, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The subsequent step is the selective oxidation of the aldehyde functional group to the corresponding carboxylic acid. This route is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This procedure details the formation of the intermediate aldehyde via the condensation of 2-amino-5-bromopyridine and 2-bromomalonaldehyde.[1] Two effective methods are presented below.
Method A: Conventional Heating
-
To a solution of 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to yield 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.[1]
Method B: Microwave Irradiation
-
In a pressure vial equipped with a magnetic stir bar, dissolve 6-bromo-2-aminopyridine (0.208 g, 1.2 mmol) and 2-bromomalonaldehyde (0.272 g, 1.8 mmol) in a 1:1 (v/v) mixture of ethanol and water (2 mL total volume).
-
Stir the mixture for 1 minute and purge with argon.
-
Subject the reaction mixture to microwave irradiation at 110 °C for 10 minutes, with an initial power of 150 W.[1]
-
After cooling, evaporate the solvent under reduced pressure.
-
Neutralize the residue with triethylamine, dilute with dichloromethane (10 mL), and adsorb onto silica gel.
-
Evaporate the solvent and purify the residue by column chromatography using a dichloromethane/acetone gradient to afford the product.[1]
Step 2: Synthesis of this compound
This step involves the oxidation of the aldehyde intermediate to the final carboxylic acid product. The Pinnick oxidation is a highly effective and mild method suitable for this transformation, known for its tolerance of various functional groups.[2][3][4]
Pinnick Oxidation Protocol
-
Dissolve 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.00 g, 4.44 mmol) in tert-butanol (20 mL).
-
Add 2-methyl-2-butene (2.0 mL, 18.8 mmol) to the solution to act as a hypochlorite scavenger.
-
In a separate flask, prepare a solution of sodium chlorite (1.21 g, 13.4 mmol) and sodium dihydrogen phosphate (1.07 g, 8.9 mmol) in water (10 mL).
-
Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify to pH 3-4 with a 1 M HCl solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
III. Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Starting Materials | Method | Yield (%) | Purity (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde | Conventional Heating | 53[1] | >95 (post-chromatography) | C₈H₅BrN₂O | 225.04 |
| 1 | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde | Microwave Irradiation | 80[1] | >95 (post-chromatography) | C₈H₅BrN₂O | 225.04 |
| 2 | This compound | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | Pinnick Oxidation | ~90 (estimated) | >97 | C₈H₅BrN₂O₂ | 241.04 |
IV. Logical Relationships and Signaling Pathways
The synthesis follows a logical progression from commercially available starting materials to the final product through the formation of a key intermediate. This is a common strategy in medicinal chemistry for the construction of functionalized heterocyclic scaffolds.
Caption: Logical progression of the synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The unique arrangement of nitrogen atoms within the fused ring system, combined with the electronic effects of the bromo and carboxylic acid substituents, imparts a distinct set of physicochemical properties that influence its reactivity, solubility, membrane permeability, and potential as a therapeutic agent or a key building block in organic synthesis.[1] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and outlines a typical workflow for its synthesis and biological evaluation.
Physicochemical Properties
The following table summarizes key physicochemical data for this compound. Predicted values, derived from computational models, are indicated as such and provide valuable estimates in the absence of experimental data.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 944896-42-8 | [2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2] |
| Molecular Weight | 241.04 g/mol | [2] |
| Appearance | Off-white to light brown solid | Vendor Data |
| Melting Point | Not experimentally determined. | - |
| pKa (Predicted) | -0.99 ± 0.41 | Vendor Data |
| LogP (Predicted) | 1.795 | [2] |
| Density (Predicted) | 1.89 ± 0.1 g/cm³ | Vendor Data |
| TPSA (Topological Polar Surface Area) | 54.6 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties and for the synthesis of the compound. Below are standard protocols relevant to this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via a two-step process starting from 2-amino-5-bromopyridine. The initial step involves the formation of the imidazo[1,2-a]pyridine core to yield an aldehyde intermediate, which is subsequently oxidized to the carboxylic acid.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde [3]
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in acetonitrile, add 2-bromomalonaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford pure 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Step 2: Oxidation to this compound
-
Dissolve the 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Cool the solution in an ice bath and add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, portion-wise while maintaining the temperature.
-
Stir the reaction at room temperature until the aldehyde is completely consumed, as monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., sodium sulfite for KMnO₄).
-
Acidify the mixture with dilute HCl, which should precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Determination of pKa (Potentiometric Titration)[4][5]
-
Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Prepare a solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes of the titrant.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
Determination of LogP (Shake-Flask Method)[6][7][8]
-
Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Dissolve a precisely weighed amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Solubility (Equilibrium Solubility Method)[9][10][11]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Allow sufficient time for the system to reach equilibrium (typically 24-72 hours).[4]
-
Phase Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.
-
Analysis: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Logical Workflows and Pathway Diagrams
Visualizing experimental and logical processes is key to understanding the context of a compound in research and development. The following diagrams, created using the DOT language, illustrate the synthesis pathway and a general workflow for biological screening.
References
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 944896-42-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, with the CAS number 944896-42-8, is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a visualization of a key signaling pathway modulated by related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a stable, off-white to light brown solid.[3] The presence of the bromine atom and the carboxylic acid group on the imidazo[1,2-a]pyridine core imparts unique physicochemical properties that are advantageous for its use as a scaffold in medicinal chemistry. The bromine atom can serve as a handle for further chemical modifications through various coupling reactions, while the carboxylic acid group can participate in hydrogen bonding and salt formation, influencing its solubility and pharmacokinetic properties.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 944896-42-8 | [4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4] |
| Molecular Weight | 241.04 g/mol | [4] |
| Appearance | Off-white to light brown solid | [3] |
| Purity | ≥97% | [4] |
| pKa (Predicted) | -0.99 ± 0.41 | Commercial Supplier Data |
| Storage Temperature | 2-8°C | Commercial Supplier Data |
| SMILES | O=C(C1=CN=C2C=CC(Br)=CN21)O | [4] |
| InChI | InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | [3] |
Synthesis
The synthesis of this compound can be achieved in a two-step process starting from 2-amino-5-bromopyridine. The first step involves the formation of the imidazo[1,2-a]pyridine core to yield the intermediate 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, which is then oxidized to the final carboxylic acid product.
Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This protocol is adapted from a known procedure for the synthesis of the aldehyde precursor.
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2-amino-5-bromopyridine (5.0 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Experimental Protocol: Oxidation to this compound
This is a general protocol for the oxidation of aldehydes to carboxylic acids using potassium permanganate, a strong and effective oxidizing agent for this transformation.[5][6][7][8][9]
Materials:
-
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde in acetone in a round-bottom flask.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 30°C.
-
Continue stirring for 1-2 hours after the addition is complete. The reaction mixture will turn brown due to the formation of manganese dioxide (MnO₂).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown color disappears.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Biological Activity and Potential Applications
Table 2: Biological Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Biological Activity | Target/Cell Line | IC₅₀/MIC | Source |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Mycobacterium tuberculosis (MDR) | 0.07–2.2 μM (MIC₉₀) | [1] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Mycobacterium tuberculosis (XDR) | 0.07–0.14 μM (MIC₉₀) | [1] |
| A novel imidazo[1,2-a]pyridine derivative (MIA) | Anti-inflammatory | MDA-MB-231 and SKOV3 cells | Significant at ≥30 μM | [10] |
Note: The data presented in this table is for structurally related compounds and not for this compound itself. This information is provided for contextual purposes to highlight the potential of this chemical class.
The known biological activities of imidazo[1,2-a]pyridine derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
Mechanism of Action: Modulation of the STAT3/NF-κB Signaling Pathway
Recent studies on novel imidazo[1,2-a]pyridine derivatives have elucidated their anti-inflammatory effects through the modulation of the STAT3/NF-κB signaling pathway.[10] This pathway is a critical regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer. The inhibition of this pathway leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Visualizing the STAT3/NF-κB Signaling Pathway
The following diagram, generated using the DOT language, illustrates the key components of the STAT3/NF-κB signaling pathway and the points of intervention by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Biological Assays
The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound and its derivatives.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SKOV3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) should be included.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
NF-κB p65 ELISA
This assay measures the activation of the NF-κB pathway by quantifying the amount of the p65 subunit in nuclear extracts.
Materials:
-
Nuclear extraction kit
-
NF-κB p65 ELISA kit
-
Treated and untreated cell lysates
-
Wash buffers
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS).
-
Prepare nuclear extracts from the cells according to the manufacturer's protocol.
-
Add 100 µL of standards and nuclear extract samples to the appropriate wells of the ELISA plate pre-coated with an NF-κB consensus sequence.
-
Incubate for 1 hour at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the primary antibody against the NF-κB p65 subunit to each well and incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C.
-
Wash the plate.
-
Add 90 µL of substrate solution and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm immediately.
STAT3 Phosphorylation Western Blot
This technique is used to determine the effect of the compound on the phosphorylation of STAT3, a key step in its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound and lyse them using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control to normalize the data.
iNOS and COX-2 Gene Expression (qPCR)
This method quantifies the mRNA levels of iNOS and COX-2 to assess the compound's effect on their expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with the test compound and/or an inflammatory stimulus.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the specific primers and the qPCR master mix.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Conclusion
This compound is a versatile chemical scaffold with significant potential for the development of new therapeutic agents. Its physicochemical properties and the established biological activities of the imidazo[1,2-a]pyridine class make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer and inflammatory disorders. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development of this promising compound and its derivatives. While specific biological data for this exact compound remains to be published, the available information on related structures strongly supports its potential as a valuable tool in drug discovery.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ck12.org [ck12.org]
- 8. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Core: A Technical Guide to the Structure Elucidation of 6-Bromo-Substituted Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of 6-bromo-substituted imidazopyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[1] A thorough understanding of their molecular architecture is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Core Analytical Techniques for Structure Elucidation
The definitive identification and characterization of 6-bromo-substituted imidazopyridines rely on a synergistic application of modern spectroscopic and crystallographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 6-bromo-substituted imidazopyridines, ¹H and ¹³C NMR are fundamental for initial characterization, while 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of protons and carbons, especially in complex substituted derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state.[2][3] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the compound's conformation and packing in a crystalline environment.
Quantitative Spectroscopic and Crystallographic Data
The following tables summarize representative spectroscopic and crystallographic data for various 6-bromo-substituted imidazopyridines, providing a valuable reference for researchers in the field.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Selected 6-Bromo-Imidazopyridines
| Compound/Position | H-2 | H-3 | H-5 | H-7 | H-8 | Other Protons | Solvent | Reference |
| 6-Bromo-imidazo[1,2-a]pyridine | 7.92 (s) | 7.58 (s) | 8.04 (s) | 7.36 (d) | 6.77 (dd) | - | CDCl₃ | Supplementary Materials |
| 6-Bromo-7-methyl-imidazo[1,2-a]pyridine | - | - | - | - | - | 1-CH₃: 2.34 (s) | CDCl₃ | Tetrahedron |
| 6-Bromo-imidazo[1,2-a]pyridin-8-amine | - | - | - | - | - | NH₂: 5.16 (s) | DMSO-d₆ | ChemicalBook |
| 6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imine | - | - | 8.55 (s) | 8.13 (dd) | 7.38 (m) | Chromen & NH protons | DMSO-d₆ | FULIR |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Selected 6-Bromo-Imidazopyridines
| Compound/Position | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-9 | Other Carbons | Solvent | Reference |
| 6-Bromo-imidazo[1,2-a]pyridine | 142.7 | 113.6 | 139.5 | 100.0 | 135.6 | 140.4 | - | - | CDCl₃ | Tetrahedron |
| 6-Bromo-7-methyl-imidazo[1,2-a]pyridine | - | - | - | - | - | - | - | 7-CH₃: 18.3 | DMSO-d₆ | Supporting Information |
| 6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imine | 147.41 | - | 142.29 | 118.46 | 127.01 | 131.64 | 144.96 | Chromen carbons | DMSO-d₆ | FULIR |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected 6-Bromo-Imidazopyridines
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ionization Mode | Reference |
| 6-Bromo-imidazo[1,2-a]pyridin-8-amine | C₇H₆BrN₃ | 213.9823 [M+H]⁺ | 214.0 | ESI | ChemicalBook |
| 5-bromo-6-methyl imidazo[1,2-a]pyrazine | C₈H₇BrN₄ | 238.9932 [M+H]⁺ | 238.9934 | ESI | Tetrahedron |
Table 4: Selected Crystallographic Data for 6-Bromo-Imidazopyridine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Monoclinic | P2₁/c | 10.334(3) | 5.955(2) | 19.981(6) | 90 | 97.458(11) | 90 | PMC |
| 6-bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Monoclinic | P2₁/n | 10.123(2) | 12.345(3) | 13.567(4) | 90 | 109.87(1) | 90 | ResearchGate |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for the structure elucidation of 6-bromo-substituted imidazopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural assignment.
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 6-bromo-substituted imidazopyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse ¹H spectrum with the following typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (or as needed for adequate signal-to-noise)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Set the mass range to cover the expected molecular weight of the compound.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
Observe the isotopic pattern for the presence of bromine (characteristic M+ and M+2 peaks of nearly equal intensity).
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass and isotopic pattern to confirm the elemental formula using the instrument's software.
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional molecular structure.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Slowly evaporate the solvent at room temperature, or use other crystallization techniques such as vapor diffusion or cooling crystallization to obtain single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100-150 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Include hydrogen atoms in calculated positions or locate them from the difference Fourier map and refine them isotropically.
-
The final model should have low R-factors (typically R1 < 0.05) and a good-of-fit (GOF) value close to 1.
Signaling Pathways and Logical Relationships
6-Bromo-substituted imidazopyridines have been investigated for their potential to modulate various cellular signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for drug development.
Structure Elucidation Workflow
The logical workflow for the structure elucidation of a novel 6-bromo-substituted imidazopyridine is a systematic process that integrates data from multiple analytical techniques.
References
Unlocking Therapeutic Potential: A Technical Guide to the Biological Screening of Novel Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic core is the foundation for a growing number of novel derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the biological screening of these promising compounds, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the intricate signaling pathways they modulate.
Core Biological Activities and Screening Methodologies
Novel imidazo[1,2-a]pyridine derivatives have been extensively evaluated for a range of therapeutic effects. The most prominent of these are anticancer, antimicrobial, and enzyme inhibitory activities. The following sections detail the common screening assays and present a summary of reported quantitative data.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary screening method to determine this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized imidazo[1,2-a]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
| Compound/Derivative | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 6a | Active | Active | Active | Active | [2][3] |
| 6d | Active | Active | Active | Active | [2][3] |
| 6e | Active | Active | Active | Active | [2][3] |
| 6i | Active | Active | Active | Active | [2][3] |
| 12b | - | - | 11 | 13 | [1][4] |
| HB9 | 50.56 | - | - | - | [5] |
| HB10 | - | - | - | 51.52 | [5] |
| Cisplatin (Control) | 53.25 | - | - | 54.81 | [5] |
Note: "Active" indicates that the compound exhibited antiproliferative activity, but the specific IC50 value was not provided in the abstract.
Further mechanistic studies often involve assays to detect apoptosis, such as flow cytometric analysis after Annexin V/Propidium Iodide staining and cell cycle analysis. For instance, compounds 6d and 6i were found to inhibit DNA synthesis and induce apoptosis in a time-dependent manner in HepG2 cells.[2][3]
Antimicrobial Activity
The antibacterial potential of imidazo[1,2-a]pyridine derivatives is another significant area of investigation. These compounds are typically screened against a panel of Gram-positive and Gram-negative bacteria.
-
Bacterial Strains: Standard bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes) are used.[6]
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound/Derivative | Bacterial Strain | MIC | Reference |
| Imidazo[1,2-a]pyrimidine chalcones (general) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Good to excellent activity | [6] |
| Azo-linked derivative 4e | Gram-positive and Gram-negative strains | 0.5–1.0 mg/mL | [7][8] |
| Azo-linked derivative 4e | E. coli CTXM, K. pneumoniae NDM (resistant strains) | 0.5–0.7 mg/mL | [7][8] |
| IPA derivative 28 series | M. tuberculosis | 17 to 30 µM | [9] |
| IPA derivative 29 | M. tuberculosis | 4.53 µM | [9] |
| Ciprofloxacin (Control) | Various strains | Standard reference | [6] |
Enzyme Inhibition
A key strategy in modern drug discovery is the targeted inhibition of specific enzymes involved in disease pathogenesis. Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of several clinically relevant enzymes.
-
Enzyme and Substrate Preparation: The purified recombinant enzyme (e.g., c-Met, PI3K, mTOR, Nek2) and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the imidazo[1,2-a]pyridine derivative.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The enzyme activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| 5e, 5f, 5j | COX-2 | 0.05 µM | [10][11] |
| 22e | c-Met kinase | 3.9 nM | [12] |
| 15a | c-Met kinase | 2.18 µM | [12] |
| 2a | PI3K p110α | 0.67 µM | [13] |
| 2g | PI3K p110α | 1.8 nM | [13] |
| 12 | PI3K p110α | 2.8 nM | [13] |
| 15a | PI3K/mTOR | Potent dual inhibitor | [14][15] |
| 42c (MBM-17) | Nek2 | 3.0 nM | [16] |
| 42g (MBM-55) | Nek2 | 1.0 nM | [16] |
| 8c | EGFR | 0.072 µM | [17] |
| 8c | COX-2 | 1.09 µM | [17] |
Visualizing the Mechanisms: Workflows and Signaling Pathways
To better understand the experimental processes and the molecular mechanisms of action, the following diagrams, created using the DOT language for Graphviz, illustrate a typical biological screening workflow and a key signaling pathway modulated by imidazo[1,2-a]pyridine derivatives.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[14][15][18]
Conclusion
The biological screening of novel imidazo[1,2-a]pyridine derivatives has revealed a rich and diverse pharmacology, with significant potential for the development of new therapeutic agents. The data presented in this guide highlights the potent anticancer, antimicrobial, and enzyme inhibitory activities exhibited by this class of compounds. The detailed experimental protocols provide a foundation for researchers to conduct their own screening campaigns, while the visualized workflows and signaling pathways offer a clearer understanding of the drug discovery process and the molecular mechanisms at play. As research in this area continues, the imidazo[1,2-a]pyridine scaffold is poised to deliver the next generation of innovative medicines.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 11. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]Pyridine Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" structural status and broad therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of this versatile scaffold. It details classical and contemporary synthetic methodologies, including the Ortoleva-King and Tschitschibabin reactions, as well as modern copper-catalyzed and multi-component approaches. Furthermore, this guide elucidates the molecular mechanisms through which imidazo[1,2-a]pyridine derivatives exert their biological effects, with a focus on their role as inhibitors of key signaling pathways implicated in cancer and other diseases. Detailed experimental protocols, quantitative data on reaction yields and biological activities, and visualizations of synthetic and signaling pathways are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Discovery and Historical Context
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic system comprising an imidazole and a pyridine ring, has a rich history in organic and medicinal chemistry. Its journey from a chemical curiosity to a cornerstone of modern drug discovery underscores its remarkable versatility. The unique electronic and structural features of this scaffold allow it to interact with a wide range of biological targets, earning it the designation of a "privileged scaffold."[1][2]
The initial explorations into imidazo[1,2-a]pyridine chemistry were driven by fundamental interest in heterocyclic systems. However, the discovery of its presence in compounds with significant biological activity propelled it into the pharmaceutical spotlight. Marketed drugs such as Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature the imidazo[1,2-a]pyridine core, demonstrating its clinical relevance across diverse therapeutic areas.[2][3]
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends far beyond these initial applications. Extensive research has revealed their efficacy as potent inhibitors of various kinases, including c-Met, platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor-1 receptor (IGF-1R), which are critical targets in oncology.[4][5][6] Furthermore, their activity against microbial and viral targets continues to be an active area of investigation.[2] This broad spectrum of activity has solidified the imidazo[1,2-a]pyridine scaffold as a highly valuable framework for the design of novel therapeutic agents.
Synthetic Methodologies
The construction of the imidazo[1,2-a]pyridine core can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic and multi-component approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes
Two of the most established methods for the synthesis of imidazo[1,2-a]pyridines are the Ortoleva-King and Tschitschibabin reactions.
The Ortoleva-King reaction provides a direct route to 2-substituted imidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine with an α-haloketone. A more contemporary, one-pot variation of this reaction involves the in-situ generation of the α-iodoketone from an acetophenone using iodine.[7][8][9] This tandem process offers an efficient pathway to a diverse range of imidazo[1,2-a]pyridines.[8]
Experimental Protocol: One-Pot Ortoleva-King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines [8][10]
-
Step 1: Formation of the N-phenacylpyridinium iodide intermediate. In a reaction vessel, combine the substituted acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv). The reaction is typically performed neat (without solvent). Heat the mixture at 110 °C for 4 hours. During this step, the acetophenone is first iodinated at the α-position, followed by nucleophilic attack by the pyridine nitrogen of 2-aminopyridine to form the key intermediate.
-
Step 2: Cyclization. After cooling the reaction mixture, add aqueous sodium hydroxide (NaOH) solution. Heat the mixture at 100 °C for 1 hour. The base promotes the deprotonation of the amino group, which then undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
-
Purification. After the reaction is complete, the crude product is typically purified by recrystallization or column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine.
The Tschitschibabin reaction is a fundamental method for the amination of nitrogen-containing heterocycles, including the synthesis of 2-aminopyridine, a key precursor for many imidazo[1,2-a]pyridine syntheses.[11][12][13][14] While not a direct method for the construction of the bicyclic system itself, its importance lies in providing the essential starting material. The reaction involves the treatment of pyridine with a strong amide base, such as sodium amide (NaNH₂), typically in liquid ammonia or an inert high-boiling solvent like xylene.[11][12][13][14] The mechanism proceeds via a nucleophilic addition-elimination pathway.[12][13]
Modern Synthetic Approaches
More recent advancements in synthetic organic chemistry have led to the development of highly efficient and versatile methods for the synthesis of imidazo[1,2-a]pyridines, including copper-catalyzed reactions and multi-component reactions.
Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines. These methods often proceed under milder conditions and exhibit broad functional group tolerance. A notable example is the copper(I)-catalyzed aerobic oxidative cyclization of 2-aminopyridines with various carbonyl compounds or nitroolefins.[2][9][15]
Experimental Protocol: Copper(I)-Catalyzed Aerobic Oxidative Synthesis from 2-Aminopyridines and Nitroolefins [2][9]
-
Reaction Setup. To a solution of the 2-aminopyridine (1.0 mmol) and the nitroolefin (1.2 mmol) in N,N-dimethylformamide (DMF) (3 mL) in a reaction tube, add CuBr (10 mol%).
-
Reaction Conditions. Stir the reaction mixture at 80 °C under an air atmosphere for the time required for the reaction to complete (monitored by TLC).
-
Work-up and Purification. After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.
Three-component reactions (3CRs) offer a highly convergent and atom-economical approach to constructing the imidazo[1,2-a]pyridine scaffold in a single step from simple starting materials. A common 3CR involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[6][16][17]
Experimental Protocol: Three-Component Synthesis of Imidazo[1,2-a]pyridines [16]
-
Reaction Setup. In a suitable reaction vessel, dissolve the 2-aminopyridine (1.35 mmol), the isatin (or other aldehyde/ketone) (1.0 mmol), and the isocyanide (1.35 mmol) in n-butanol (4 mL).
-
Catalyst Addition and Reaction. Add perchloric acid (HClO₄) (1.0 mmol) to the mixture. Stir the reaction under reflux for 8 hours.
-
Product Isolation. Upon cooling to room temperature, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with ethanol, and dried to afford the tetracyclic fused imidazo[1,2-a]pyridine. Further purification can be performed by recrystallization if necessary.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of selected imidazo[1,2-a]pyridine derivatives.
Table 1: Selected Synthetic Yields of Imidazo[1,2-a]Pyridine Derivatives
| Synthetic Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| One-Pot Ortoleva-King | 2-Aminopyridine, Acetophenones | I₂, NaOH | Neat, 110 °C then 100 °C | 40-60 | [10] |
| Copper-Catalyzed | 2-Aminopyridines, Nitroolefins | CuBr | DMF, 80 °C, Air | up to 90 | [9] |
| Three-Component | 2-Aminopyridine, Isatin, Isocyanide | HClO₄ | n-Butanol, Reflux | Moderate to Good | [16] |
| Iodine-Catalyzed 3CR | 2-Aminopyridine, Aryl Aldehyde, t-Butyl Isocyanide | I₂ | Room Temperature | Good | [12] |
| Graphene Oxide Promoted | 2-Aminopyridines, Acetophenones, Thiols | GO, NaI | - | High | [18] |
Table 2: Inhibitory Activity of Imidazo[1,2-a]Pyridine Derivatives against Kinase Targets
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 22e | c-Met | 3.9 | - | [4] |
| 15g | c-Met | 7.8 | - | [4] |
| Compound 31 | c-Met | 12.8 | - | [1] |
| Compound 26 | c-Met | 1.9 | - | [19] |
| Compound 26 | VEGFR2 | 2.2 | - | [19] |
| Compound (88) | IGF-1R | 22 | Myeloma, Sarcoma, Colon | [20] |
| Unnamed | PI3K | 0.20 | - | [7][8] |
| Unnamed | mTOR | 21 | - | [7][8] |
| IP-5 | - | 45,000 | HCC1937 | [5] |
| IP-6 | - | 47,700 | HCC1937 | [5] |
| 12b | - | 11,000 | Hep-2, MCF-7, A375 | [21] |
| 12b | - | 13,000 | HepG2 | [21] |
Signaling Pathways and Molecular Mechanisms
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and migration. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most prominent cascades targeted by these compounds.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Aberrant activation of this pathway is a common feature of many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often by targeting PI3K or mTOR directly.[7][8][22][23] Inhibition of this pathway leads to downstream effects such as cell cycle arrest and apoptosis.[22][23]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Inhibition of the Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[24] Dysregulation of this pathway is also frequently observed in cancer. Imidazo[1,2-a]pyridine-based compounds have been shown to inhibit the phosphorylation of key downstream effectors in this pathway, such as ERK, thereby blocking the transduction of pro-proliferative signals.[1]
References
- 1. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 18. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid molecular weight
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, synthesis methodologies, and known biological activities, targeting researchers, scientists, and professionals in the field.
Physicochemical Properties
This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 heterocyclic system recognized for its wide range of applications in medicinal chemistry.[1][2] The presence of a bromine atom and a carboxylic acid group on the core structure provides opportunities for further chemical modification and influences its biological interactions.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 241.04 g/mol | [3][4] |
| CAS Number | 944896-42-8 | [3][4][5] |
| Appearance | Off-White Powder | [3] |
| Purity | ≥97% | [4][6] |
| SMILES | O=C(C1=CN=C2C=CC(Br)=CN21)O | [4] |
| InChI | InChI=1/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | [3] |
Synthesis and Workflow
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[1][7][8][9] A common and effective method involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound.
A plausible synthetic route to this compound involves the reaction of 2-amino-5-bromopyridine with an α-keto acid or a related three-carbon building block. An alternative two-step approach could involve the synthesis of an intermediate like 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, followed by oxidation to the carboxylic acid.
Logical Synthesis Workflow
Caption: General synthetic workflows for this compound.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine Core
The following protocol is a generalized example for the synthesis of the imidazo[1,2-a]pyridine scaffold, based on methodologies reported for related structures.[10][11]
Objective: To synthesize an imidazo[1,2-a]pyridine derivative via condensation.
Materials:
-
2-Aminopyridine derivative (e.g., 2-amino-5-bromopyridine)
-
α-Halocarbonyl compound (e.g., 2-bromomalonaldehyde)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Base (optional, e.g., NaHCO₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-aminopyridine derivative (1.0 eq.) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add the α-halocarbonyl compound (1.2-1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure imidazo[1,2-a]pyridine derivative.
Biological Activity and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][12]
Anticancer and Anti-inflammatory Effects
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.[12] Several compounds from this class have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer.[13][14]
One of the critical pathways targeted by these compounds is the STAT3/NF-κB signaling cascade. This pathway is frequently dysregulated in cancer and inflammatory diseases, leading to the upregulation of pro-inflammatory and pro-survival genes like iNOS and COX-2. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating this pathway.[12]
STAT3/NF-κB Signaling Pathway
Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylicacid | 944896-42-8 [amp.chemicalbook.com]
- 6. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Core Starting Materials for Imidazo[1,2-a]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to a variety of efficient methods. This technical guide provides a comprehensive overview of the core starting materials required for the synthesis of imidazo[1,2-a]pyridines, with a focus on the most prevalent and robust synthetic strategies. This document details the key reactants for major synthetic pathways, presents quantitative data in structured tables, and provides illustrative diagrams and experimental protocols for key reactions.
Two-Component Reactions: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The most common and direct approaches to the imidazo[1,2-a]pyridine core involve the condensation of a substituted 2-aminopyridine with a suitable three-carbon synthon. These methods are widely employed due to their reliability and the ready availability of the starting materials.
2-Aminopyridines and α-Halocarbonyls (Tschitschibabin Reaction)
The reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde, is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines.[1] This reaction, often referred to as the Tschitschibabin pyridine synthesis, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration.[2]
Core Starting Materials:
-
2-Aminopyridines: The foundational scaffold, which can be substituted at various positions on the pyridine ring to introduce desired functionalities in the final product.
-
α-Halocarbonyl Compounds: Typically α-bromoketones or α-chloroketones, which provide the C2 and C3 atoms of the imidazole ring.
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | NaHCO₃ | Ethanol | Reflux | Moderate | [1] |
| Substituted 2-Aminopyridines | Substituted α-Bromoketones | Copper Silicate (10 mol%) | Ethanol | Reflux | 72-89 | [3] |
| 2-Aminopyridines | α-Bromo/chloroketones | None | None (Solvent-free) | 60 | High | [1] |
| 2-Aminopyridine | Phenacyl Bromide | Neutral Alumina | Dichloromethane | Room Temp. | High | [1][2] |
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine [3]
-
In a round bottom flask, combine 2-aminopyridine (1 mmol), phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%).
-
Add ethanol (5 mL) to the mixture.
-
Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.
2-Aminopyridines and Ketones (Ortoleva-King and Related Reactions)
A powerful alternative to the use of lachrymatory α-haloketones is the direct reaction of 2-aminopyridines with ketones in the presence of an activating agent, most commonly iodine. This approach, known as the Ortoleva-King reaction, proceeds through the in situ formation of an α-iodoketone or a related reactive intermediate.[4][5][6] Copper catalysts can also be employed in aerobic oxidative variations of this reaction.[7]
Core Starting Materials:
-
2-Aminopyridines: As the constant pyridine-containing precursor.
-
Ketones: A diverse range of aryl, alkyl, and heterocyclic ketones can be used.
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | I₂ | Neat (Solvent-free) | 110 | 40-60 | [4][6] |
| 2-Aminopyridine | Acetophenone | CuI | DMF | 80 | High | [7] |
| 2-Aminopyridines | Aromatic Ketones | FeCl₃·6H₂O, I₂ | Not specified | Not specified | Moderate to Good | [5] |
| 2-Aminopyridine | Acetophenone | [Bmim]Br₃, Na₂CO₃ | Solvent-free | Room Temp. | 72-89 | [8][9] |
Experimental Protocol: One-Pot Synthesis of 2-phenylimidazo[1,2-a]pyridine via Ortoleva-King Reaction [4][6]
-
Step 1: In a reaction vessel, combine 2-aminopyridine (2.3 equivalents) and acetophenone (1.0 equivalent).
-
Add iodine (1.2 equivalents) to the mixture.
-
Heat the neat reaction mixture at 110 °C for 4 hours.
-
Step 2: After cooling, add aqueous sodium hydroxide (NaOH) to the reaction mixture.
-
Heat the mixture at 100 °C for 1 hour to induce cyclization.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenylimidazo[1,2-a]pyridine.
2-Aminopyridines and Nitroolefins
A copper-catalyzed reaction between 2-aminopyridines and nitroolefins provides a direct route to 3-nitroimidazo[1,2-a]pyridines.[10][11][12] This method is advantageous for introducing a nitro group, which can be a versatile handle for further functionalization. The reaction typically uses air as a green oxidant.[11][12]
Core Starting Materials:
-
2-Aminopyridines: The heterocyclic amine component.
-
Nitroolefins: These serve as the three-carbon electrophile.
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Yield (%) | Reference |
| Pyridin-2-amine | (E)-(2-nitrovinyl)benzene | CuI | DMF | 80 | 88 | [12] |
| Substituted 2-Aminopyridines | Substituted Nitroolefins | CuBr | DMF | 80 | up to 90 | [11] |
Experimental Protocol: Synthesis of 3-nitro-2-phenylimidazo[1,2-a]pyridine [12]
-
To a solution of pyridin-2-amine (1a) and (E)-(2-nitrovinyl)benzene (2a) in DMF, add CuI.
-
Stir the reaction mixture under an air atmosphere at 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography using petroleum ether/EtOAc as the eluent to afford the pure product.
Three-Component Reactions: Convergent and Diverse Syntheses
Three-component reactions (TCRs) offer a highly efficient and atom-economical approach to constructing imidazo[1,2-a]pyridines in a single step from simple and readily available starting materials. These methods allow for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyridines.
2-Aminopyridines, Aldehydes, and Alkynes
The copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne is a powerful method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[1][13]
Core Starting Materials:
-
2-Aminopyridines: The nitrogen-containing heterocycle.
-
Aldehydes: A wide variety of aromatic and aliphatic aldehydes can be used.
-
Terminal Alkynes: Provide the C2 and its substituent in the final product.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Aldehyde | Terminal Alkyne | CuI-NaHSO₄·SiO₂ | Toluene | Reflux | High to Excellent | [7] |
| 2-Aminopyridines | Aldehydes | Alkynes | CuSO₄/TsOH | Toluene | Not specified | Acceptable | [13] |
Experimental Protocol: Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine [7]
-
In a round-bottom flask, add the aldehyde (1 mmol), 2-aminopyridine (1.2 mmol), terminal alkyne (1.5 mmol), and the CuI-NaHSO₄·SiO₂ combination catalyst.
-
Add toluene as the solvent.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine.
2-Aminopyridines, Aldehydes, and Isocyanides (Groebke-Blackburn-Bienaymé Reaction)
The Groebke-Blackburn-Bienaymé reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridine derivatives.[14][15] This reaction is typically catalyzed by a Lewis or Brønsted acid.
Core Starting Materials:
-
2-Aminopyridines: The heterocyclic amine component.
-
Aldehydes: The carbonyl component.
-
Isocyanides: Provide the C3 and the amino substituent.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Isatin | Isocyanide | HClO₄ | n-Butanol | Reflux | High | [14] |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide | Scandium triflate | Methanol | Microwave | Not specified | [1] |
Experimental Protocol: Synthesis of a Tetracyclic Fused Imidazo[1,2-a]pyridine [14]
-
To a solution of isatin (1.0 mmol), 2-aminopyridine (1.35 mmol), and an isocyanide (1.35 mmol) in n-butyl alcohol (4 mL), add HClO₄ (1.0 mmol).
-
Stir the reaction mixture under refluxing temperature for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the formed precipitate by filtration.
-
Rinse the precipitate with ethanol and dry to afford the target compound.
Conclusion
The synthesis of the imidazo[1,2-a]pyridine core is accessible through a variety of well-established and efficient synthetic methodologies. The choice of starting materials is dictated by the desired substitution pattern on the final molecule and the specific synthetic strategy employed. For the synthesis of simple, unsubstituted or 2-substituted imidazo[1,2-a]pyridines, two-component reactions utilizing 2-aminopyridines and either α-haloketones or ketones with an activating agent are the most common approaches. For more complex and diverse structures, particularly those with substitution at the 3-position, three-component reactions offer a powerful and convergent strategy. This guide provides a foundational understanding of the key starting materials and methodologies for the synthesis of this important heterocyclic scaffold, enabling researchers to make informed decisions in the design and execution of their synthetic routes.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold. This class of compounds is of significant interest to the pharmaceutical industry due to its broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.
Chemical Properties and Data
This compound is a stable, off-white solid at room temperature. Its core structure consists of a fused imidazole and pyridine ring system, with a bromine substituent at the 6-position and a carboxylic acid group at the 3-position. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| CAS Number | 944896-42-8 |
| Appearance | Off-White Powder |
| Purity | ≥97% (commercially available) |
| Storage | Store at room temperature |
Synthesis
The synthesis of this compound can be achieved in a two-step process starting from 2-amino-5-bromopyridine. The first step involves the formation of the imidazo[1,2-a]pyridine core to yield the key intermediate, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The subsequent step is the oxidation of the aldehyde to the desired carboxylic acid.
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
A reliable method for the synthesis of the aldehyde precursor has been reported by Kusy et al. (2019).
Experimental Protocol:
-
Reaction: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a mixture of ethanol and water (1:1 v/v), 2-bromomalonaldehyde (1.5 eq) is added.
-
Conditions: The reaction mixture is subjected to microwave irradiation at 110 °C for 10 minutes in a sealed pressure vial.
-
Work-up: After cooling, the reaction mixture is evaporated to dryness. The residue is neutralized with triethylamine (TEA), diluted with dichloromethane (DCM), and adsorbed onto silica gel.
-
Purification: The product is purified by column chromatography on silica gel using a gradient of dichloromethane/acetone as the eluent to afford 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a yellow powder.
Reported Spectroscopic Data for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde:
-
¹H NMR (300 MHz, DMSO-d₆): δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H).
-
MS (m/z): 226 (M+1)⁺.
Oxidation to this compound
The oxidation of the 3-carbaldehyde to the corresponding carboxylic acid is a standard transformation. A highly effective and mild method for this conversion is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant.[1][2][3][4][5] This method is well-suited for heteroaromatic aldehydes and is tolerant of a wide range of functional groups.[1]
General Experimental Protocol (Pinnick Oxidation):
-
Reaction: The 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde is dissolved in a mixture of a suitable solvent (e.g., tert-butanol or a mixture of THF and water) and 2-methyl-2-butene (as a scavenger for the hypochlorite byproduct).
-
Reagents: An aqueous solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) is added dropwise to the aldehyde solution at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃). The pH is adjusted to be acidic, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Reactivity and Potential Applications
The this compound scaffold is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications.
Chemical Reactivity
-
Carboxylic Acid Group: The carboxylic acid at the 3-position can readily undergo esterification and amidation reactions to generate a library of derivatives. These reactions are typically performed using standard coupling reagents such as EDC/HOBt or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol or amine.
-
Bromine Atom: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, enabling the exploration of structure-activity relationships.
Biological Relevance and Drug Discovery Potential
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. While specific biological targets for this compound have not been explicitly reported in the literature, its structural motifs suggest potential for interaction with various biological systems.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as:
-
Anti-cancer agents: Some imidazo[1,2-a]pyridine derivatives have shown potent activity against various cancer cell lines. Their mechanisms of action can involve the inhibition of kinases, such as PI3K, or the disruption of other signaling pathways crucial for cancer cell proliferation and survival.
-
Anti-tubercular agents: The imidazo[1,2-a]pyridine scaffold is a key component of novel anti-tubercular agents. These compounds often target enzymes essential for the survival of Mycobacterium tuberculosis.
-
Anti-inflammatory agents: Certain derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.
The presence of the carboxylic acid group on this compound makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening in various disease models. The ability to readily modify both the carboxylic acid and the bromo-substituted position allows for a systematic exploration of the chemical space around this promising scaffold.
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the generation of diverse chemical libraries. The proven track record of the imidazo[1,2-a]pyridine scaffold in drug discovery highlights the potential of this compound and its derivatives to yield new and effective treatments for a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. psiberg.com [psiberg.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and physicochemical characteristics of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Due to the limited availability of direct experimental solubility data, this document focuses on its predicted properties, general solubility behavior of related compounds, and standardized experimental protocols for its determination. This information is intended to support research, development, and formulation activities involving this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, which are crucial for predicting its solubility and behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | ChemScene[1] |
| Molecular Weight | 241.04 g/mol | ChemScene[1] |
| Appearance | Off-white to light brown solid | ChemicalBook[2] |
| Predicted LogP | 1.795 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| Predicted pKa | -0.99 ± 0.41 | ChemicalBook[2] |
Interpretation of Physicochemical Data:
The predicted LogP value of 1.795 suggests that this compound has a moderate lipophilic character, indicating potential solubility in a range of organic solvents. The presence of a carboxylic acid functional group, a hydrogen bond donor, and multiple hydrogen bond acceptors suggests that its solubility will be significantly influenced by the pH of aqueous solutions. It is expected to exhibit higher solubility in basic aqueous media due to the formation of a more polar carboxylate salt. The topological polar surface area (TPSA) of 54.6 Ų is within the range typically associated with good oral bioavailability.
Experimental Protocols for Solubility Determination
General Experimental Workflow for Solubility Determination
Caption: General workflow for experimental solubility determination.
Detailed Methodologies:
-
Materials and Equipment:
-
This compound (purity ≥97%)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Calibrated pH meter
-
-
Procedure for Equilibrium Solubility Measurement:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of the equilibration period is necessary.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the solubility in units such as mg/mL or µg/mL.
-
Potential Role in Cellular Signaling
While direct studies on the signaling pathways affected by this compound are limited, research on structurally related imidazo[1,2-a]pyridine derivatives provides insights into their potential biological targets. One such target is Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational modification of Rab proteins, which are key regulators of intracellular vesicle transport. Inhibition of RGGT can disrupt essential cellular processes and is a target for anti-cancer therapies.
The diagram below illustrates the potential inhibitory effect of this compound on the Rab prenylation pathway, based on the activity of similar compounds.
Caption: Potential inhibition of the Rab prenylation pathway.
This guide serves as a foundational resource for researchers working with this compound. Further experimental validation is necessary to confirm the predicted properties and biological activities.
References
Methodological & Application
Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs.[1][2] The unique structural and electronic properties conferred by the fused imidazole and pyridine rings, along with the bromo and carboxylic acid functional groups, make this molecule a versatile starting point for the synthesis of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. These notes provide an overview of the applications of this compound in drug discovery, including its synthesis, biological activities, and relevant experimental protocols.
Key Applications in Drug Discovery
Derivatives of this compound have been investigated for a range of biological activities, demonstrating the potential of this scaffold in addressing various diseases.
-
Anticancer Activity: Imidazo[1,2-a]pyridine derivatives are known to exhibit potent anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. These include the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][3][4]
-
Antimycobacterial Activity: The imidazo[1,2-a]pyridine core is a key component of new anti-tuberculosis drug candidates. Derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[5][6]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors of various enzymes, such as Rab geranylgeranyl transferase (RGGT), which is implicated in cancer and other diseases.[7][8]
Synthesis of this compound Derivatives
Experimental Protocol: Synthesis of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid
This protocol is adapted from the synthesis of related compounds and provides a general framework.
Step 1: Synthesis of Ethyl 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol), add ethyl 2-chloroacetoacetate.
-
Reflux the reaction mixture overnight.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 2: Hydrolysis to 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., lithium hydroxide).
-
Reflux the mixture overnight.
-
Evaporate the ethanol and acidify the aqueous residue with 1 N HCl to a pH of approximately 4.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry to yield the final product.
Quantitative Data: Biological Activities of Derivatives
The following tables summarize the reported biological activities of various derivatives of the imidazo[1,2-a]pyridine scaffold, highlighting the potential of the 6-bromo-substituted series.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [9] |
| IP-7 | HCC1937 (Breast) | 79.6 | [9] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [1][10] |
| Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 | [1][10] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [1][10] |
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound ID | Mycobacterium tuberculosis Strain | MIC (µM) | Reference |
| 26g | Drug-sensitive/resistant | 0.041 - 2.64 | [5] |
| 26h | Drug-sensitive/resistant | 0.041 - 2.64 | [5] |
| 10 | Mtb (replicating & non-replicating) | ≤1 | [6] |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
AKT/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][10]
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are interconnected and play crucial roles in inflammation and cancer. Imidazo[1,2-a]pyridine derivatives can suppress these pathways, leading to anti-inflammatory and anticancer effects.[3][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Inoculate each well with the mycobacterial suspension. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
MIC Determination: Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[12]
Rab Geranylgeranyl Transferase (RGGT) Inhibition Assay
This protocol provides a general method for assessing the inhibition of RGGT.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant RGGT, Rab protein substrate (e.g., Rab5b), [3H]-geranylgeranyl pyrophosphate (GGPP), and assay buffer.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the Rab protein substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination and Separation: Stop the reaction and separate the radiolabeled Rab protein from the unreacted [3H]-GGPP using a suitable method, such as size-exclusion chromatography or filter binding.[4][13]
-
Quantification: Measure the radioactivity of the labeled Rab protein using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.
Conclusion
This compound represents a valuable scaffold in drug discovery, with its derivatives demonstrating significant potential as anticancer, antimycobacterial, and enzyme inhibitory agents. The synthetic accessibility and the possibility for diverse functionalization make it an attractive starting point for the development of novel therapeutics. The provided application notes and protocols offer a foundation for researchers to explore the full potential of this promising class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the in vitro activity of these compounds into clinically effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay for Rab geranylgeranyltransferase using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling with 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. Amide derivatives of this core, particularly at the 3-position, are of significant interest for the development of novel therapeutic agents. This document provides detailed protocols for the amide coupling of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid with various primary and secondary amines, a key step in the synthesis of diverse compound libraries for drug discovery. Two common and effective coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), and another employing (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Reaction Principle
Amide bond formation from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting nucleophilic attack by the amine.
EDC/HOBt Method: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an active ester, which is less prone to racemization and reacts efficiently with the amine to form the desired amide.
HATU Method: HATU is a uronium-based coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester. This method is known for its high efficiency, fast reaction times, and suppression of side reactions, making it particularly suitable for less reactive amines or sterically hindered substrates.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, and reactions are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Amide Coupling using EDC and HOBt
This protocol is a general and cost-effective method for the synthesis of a wide range of amides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol is recommended for challenging couplings, including those with electron-deficient amines or sterically hindered substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Work-up and purification are performed as described in Protocol 1 (steps 6-8).
Data Presentation
The following table summarizes representative reaction conditions and yields for the amide coupling of substituted imidazo[1,2-a]pyridine-3-carboxylic acids with various amines, providing a baseline for optimization. Specific data for the 6-bromo derivative with a wide range of amines is limited in the public literature; therefore, the data presented for the 2,7-dimethyl analogue serves as a valuable reference.
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | EDC/DMAP | - | ACN | 16 | RT | 70 |
| 2 | Aniline | EDC/DMAP | - | ACN | 16 | RT | - |
| 3 | 4-Chloroaniline | EDC/DMAP | - | ACN | 16 | RT | - |
| 4 | 4-Methoxyaniline | EDC/DMAP | - | ACN | 16 | RT | - |
| 5 | Morpholine | HATU | DIPEA | DMF | 4 | RT | - |
| 6 | Piperidine | HATU | DIPEA | DMF | 4 | RT | - |
*Data for entries 1-4 are for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and are sourced from a study on antituberculosis agents.[1] Conditions for entries 5 and 6 are representative examples for HATU couplings. Yields for these specific reactions with the 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid would require experimental determination.
Mandatory Visualizations
References
Application Notes and Protocols for Suzuki Coupling Reactions of 6-bromoimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this scaffold is crucial for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine ring system. This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with 6-bromoimidazo[1,2-a]pyridines, with a focus on both conventional heating and microwave-assisted methods.
Reaction Principle
The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (6-bromoimidazo[1,2-a]pyridine) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Applications in Drug Discovery
The ability to synthesize a diverse library of 6-aryl-imidazo[1,2-a]pyridines is of high interest in drug discovery. This scaffold is a key component in molecules with a range of biological activities. The Suzuki coupling reaction facilitates the exploration of the chemical space around this privileged core structure, aiding in the optimization of lead compounds.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling in Aqueous Media
This protocol describes a rapid and efficient synthesis of 6-aryl-imidazo[1,2-a]pyridines using microwave irradiation in an aqueous medium, which offers advantages in terms of reduced reaction times and easier purification.[4]
Materials:
-
6-bromo-2-(arylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Sodium carbonate (Na₂CO₃) (5.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Water (H₂O)
Procedure:
-
In a microwave-safe vessel, combine the 6-bromo-2-(arylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine, arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, and TBAB.
-
Add water to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 300-500 W) for a specified time (typically 20-60 minutes), maintaining the temperature at approximately 105 °C.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyridine derivative.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol outlines a traditional approach using conventional heating.
Materials:
-
6-bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Ethanol or 1,4-Dioxane/Water solvent mixture
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-bromoimidazo[1,2-a]pyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/ethanol or 1,4-dioxane/water).[1]
-
Heat the reaction mixture to a specified temperature (e.g., 85-100 °C) and stir for the required duration (typically several hours to overnight).[1][2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the residue by flash column chromatography to yield the pure 6-aryl-imidazo[1,2-a]pyridine.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of 6-bromoimidazo[1,2-a]pyridines with various arylboronic acids under different conditions.
Table 1: Microwave-Assisted Suzuki Coupling of 2-Arylsulfonyl-methyl-6-bromo-3-nitroimidazo[1,2-a]pyridines [4]
| Entry | Arylboronic Acid (Ar) | Catalyst (mol%) | Base (equiv) | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 20 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 30 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 30 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 45 | 88 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 60 | 85 |
Table 2: Optimization of Suzuki Coupling on 6-bromoimidazo[1,2-a]pyridine
| Entry | Catalyst System | Base | Solvent | Method | Time (min) | Conversion (%) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | Microwave | 10 | 100 | 85 |
| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | Microwave | 15 | 100 | 82 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | Oil Bath | 180 | 100 | 80 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki coupling of 6-bromoimidazo[1,2-a]pyridines.
Substrate Scope and Product Relationship
Caption: Relationship between substrates and products in the Suzuki coupling reaction.
References
Application Notes and Protocols for the Synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating potent inhibitory activity against key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The protocols detailed below offer a systematic guide for the synthesis and evaluation of these derivatives, facilitating further research and development in this area.
Introduction
Quinazoline and imidazo[1,2-a]pyridine moieties are privileged scaffolds in drug discovery, frequently appearing in compounds with a wide range of biological activities. The fusion of these two heterocyclic systems has led to the development of potent anticancer agents. Specifically, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in a signaling pathway that is often dysregulated in cancer.[1][2] The aberrant activation of the PI3K/AKT/mTOR pathway is a key driver of tumorigenesis, promoting cell growth, proliferation, and survival.[3][4][5] Therefore, inhibitors of this pathway, such as the compounds described herein, are of significant interest for the development of targeted cancer therapies.
Synthetic Strategy
The synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives is typically achieved through a convergent synthetic approach. The key steps involve the independent synthesis of two key heterocyclic intermediates: a 6-halo-imidazo[1,2-a]pyridine and a quinazoline derivative functionalized with a boronic acid or its ester equivalent at the 6-position. These two fragments are then coupled using a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, to afford the final product.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.
Experimental Protocols
The following are representative protocols for the synthesis of the key intermediates and the final target compounds. Researchers should note that specific reaction conditions may require optimization based on the specific substrates and desired derivatives.
Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This protocol describes the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine core.
Materials:
-
2-Amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add a 40% aqueous solution of chloroacetaldehyde (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-bromoimidazo[1,2-a]pyridine as a solid.
Protocol 2: Synthesis of 4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
This protocol details the synthesis of the quinazoline boronic ester intermediate starting from 6-bromo-4-aminoquinazoline.
Materials:
-
6-Bromo-4-aminoquinazoline
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask, combine 6-bromo-4-aminoquinazoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired quinazoline boronic acid pinacol ester.[6][7]
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
This final step couples the two key intermediates to generate the target compounds.
Materials:
-
6-Bromoimidazo[1,2-a]pyridine (from Protocol 1)
-
4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (from Protocol 2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the quinazoline boronic acid pinacol ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with argon.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.[8][9]
Biological Evaluation Protocols
Protocol 4: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.[10][11][12]
Protocol 5: In Vitro PI3Kα Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Assay buffer
-
Synthesized compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PI3Kα enzyme and the PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the PI3Kα activity.
-
Calculate the percent inhibition and determine the IC₅₀ values for each compound.[13][14][15]
Data Presentation
The biological activity of representative 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives is summarized below.
Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected Compounds against Cancer Cell Lines
| Compound | HCC827 (Lung) | A549 (Lung) | SH-SY5Y (Neuroblastoma) | HEL (Leukemia) | MCF-7 (Breast) |
| 13k | 0.09 | 0.21 | 0.15 | 0.43 | 0.18 |
| 13j | 0.15 | 0.33 | 0.28 | 0.65 | 0.24 |
| 10a | >10 | >10 | >10 | >10 | >10 |
| Cisplatin | 2.54 | 4.87 | 3.11 | 1.98 | 6.23 |
Data extracted from a representative study.[1]
Table 2: In Vitro PI3Kα Inhibitory Activity of Selected Compounds
| Compound | PI3Kα IC₅₀ (nM) |
| 13k | 1.94 |
| 13j | 3.21 |
| GDC-0941 (Reference) | 1.90 |
Data extracted from a representative study.[1][2]
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
The primary mechanism of action for the most potent 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives is the inhibition of PI3Kα. This inhibition blocks the conversion of PIP2 to PIP3, a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. By disrupting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Diagram of the PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Conclusion
The 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold represents a highly promising framework for the development of novel anticancer agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The detailed protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate these potent PI3K inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. promega.es [promega.es]
Application of Imidazopyridines as PI3Kα Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of imidazopyridine-based compounds as inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making PI3Kα a prime target for the development of novel anticancer therapies.[1][2][3][4] Imidazopyridine derivatives have emerged as a promising class of potent and selective PI3Kα inhibitors.[1][2][3] This guide offers a summary of key compounds, their inhibitory activities, and detailed protocols for their evaluation in biochemical and cellular assays, as well as in preclinical in vivo models.
Introduction to Imidazopyridines as PI3Kα Inhibitors
The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of kinase inhibitors.[1][2][3] Through structure-activity relationship (SAR) studies, researchers have identified potent imidazopyridine-based molecules that selectively target the p110α catalytic subunit of PI3K.[1][3] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3Kα and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The inhibition of this critical step blocks the downstream activation of AKT and mTOR, leading to the suppression of tumor cell growth, proliferation, and survival.[4][5]
Data Presentation: Inhibitory Activity of Imidazopyridine-Based PI3Kα Inhibitors
The following tables summarize the in vitro inhibitory activities of selected imidazopyridine-based PI3Kα inhibitors against various PI3K isoforms and their anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazopyridine Derivatives against PI3K Isoforms
| Compound Name/ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference(s) |
| NVP-BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | [6][7] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | [8][9] |
| Compound 35 | 150 | Not Reported | Not Reported | Not Reported | [10] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Anti-proliferative Activity of Imidazopyridine-Based PI3Kα Inhibitors in Cancer Cell Lines
| Compound Name/ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| NVP-BKM120 (Buparlisib) | A2780 | Ovarian Cancer | ~0.5 | [11] |
| NVP-BKM120 (Buparlisib) | U87MG | Glioblastoma | ~1.7 | [11] |
| GDC-0941 (Pictilisib) | PC-3 | Prostate Cancer | 0.28 | [12] |
| GDC-0941 (Pictilisib) | U87MG | Glioblastoma | 0.95 | [12] |
| Compound 35 | T47D | Breast Cancer | 7.9 | [10] |
| Compound 35 | MCF-7 | Breast Cancer | 9.4 | [10] |
| SF1126 | SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | 3.28 | [13] |
| SF1126 | TMD-8 | B-cell Non-Hodgkin's Lymphoma | 1.47 | [13] |
IC₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of imidazopyridine-based PI3Kα inhibitors.
Protocol 1: In Vitro PI3Kα Kinase Inhibition Assay (Kinase-Glo™ Assay)
This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory potential of test compounds. The assay quantifies the amount of ATP remaining in solution following the kinase reaction. A decrease in ATP correlates with kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA
-
Test compounds (imidazopyridines) dissolved in DMSO
-
Positive control inhibitor (e.g., PIK-75)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense 1 µL of each dilution into the wells of the assay plate. For negative controls, dispense 1 µL of DMSO.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the PI3Kα enzyme and PIP2 substrate in the assay buffer. The final concentrations should be optimized based on the enzyme activity and desired assay window.
-
Kinase Reaction Initiation: Add 20 µL of the enzyme/substrate master mix to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Detection: Add 20 µL of the Kinase-Glo™ Reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 2 minutes to induce cell lysis and then incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with imidazopyridine inhibitors.
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7, U87MG)
-
Complete cell culture medium
-
Test compounds (imidazopyridines) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. For the control wells, add medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with imidazopyridine inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (imidazopyridines) dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for 24-48 hours. Include a DMSO-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of imidazopyridine inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., U87MG for glioblastoma models)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound (imidazopyridine) formulated for in vivo administration (e.g., in a solution of NMP/PEG300)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizations
The following diagrams illustrate key concepts related to the application of imidazopyridines as PI3Kα inhibitors.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow for PI3Kα Inhibitors.
Caption: Mechanism of Action of Imidazopyridine PI3Kα Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Multicomponent Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of multicomponent reactions (MCRs) for the efficient synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The protocols detailed below offer streamlined, atom-economical approaches to this privileged heterocyclic core, which is present in several marketed drugs such as Zolpidem, Alpidem, and Saripidem.[1][2][3]
Introduction to Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
Multicomponent reactions, by combining three or more starting materials in a single synthetic operation, offer significant advantages over traditional multi-step synthesis. These benefits include reduced reaction times, minimized waste, and the rapid generation of molecular diversity.[2][4] For the construction of the imidazo[1,2-a]pyridine ring system, the Groebke-Blackburn-Bienaymé (GBB) reaction is a particularly powerful and widely utilized three-component strategy.[3][5][6][7] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[7][8]
Variations of this approach have been developed, employing different catalysts, reaction conditions (such as microwave irradiation and ultrasound assistance), and alternative components to broaden the scope and improve the efficiency and environmental footprint of the synthesis.[9][10][11][12][13]
Core Synthesis Strategy: The Groebke-Blackburn-Bienaymé Reaction
The GBB reaction is a cornerstone of imidazo[1,2-a]pyridine synthesis. The general workflow involves the acid-catalyzed formation of an imine from the 2-aminopyridine and an aldehyde, followed by a nucleophilic attack of the isocyanide and subsequent intramolecular cyclization to yield the final product.
Caption: General workflow for the three-component synthesis of imidazo[1,2-a]pyridines.
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data from various reported protocols for the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions, allowing for easy comparison of their efficiencies and conditions.
Table 1: Catalyst and Solvent Effects on the Groebke-Blackburn-Bienaymé Reaction
| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (10) | Methanol | MW | 0.17 | High | [7] |
| 2 | NH₄Cl (20) | Ethanol | MW (75) | 0.17 | Good | [10] |
| 3 | NH₄Cl (20) | Ethanol | RT | 24 | 58-69 | [14] |
| 4 | p-TsOH (cat.) | Ethanol | US | - | 77-91 | [6] |
| 5 | Iodine (cat.) | Ethanol | RT | - | 93-98 | [4] |
| 6 | None | Urea-Choline Chloride | 80 | 4 | 87 | [15] |
| 7 | Yb(OTf)₃ (8) | DCM/MeOH | MW (100) | 1 | 89-98 | [16] |
MW = Microwave, US = Ultrasound, RT = Room Temperature, p-TsOH = p-Toluenesulfonic acid, Sc(OTf)₃ = Scandium triflate, Yb(OTf)₃ = Ytterbium triflate, DCM = Dichloromethane, MeOH = Methanol.
Table 2: Influence of Energy Source on Reaction Efficiency
| Entry | Energy Source | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating | p-TsOH | Ethanol | - | - | [6] |
| 2 | Microwave Irradiation | Acetic Acid (20 mol%) | PEG-400 | 10 min | Good | [10] |
| 3 | Ultrasound Irradiation | p-TsOH | Water | - | 77-91 | [6][9] |
| 4 | Ultrasound Irradiation | KI/TBHP | Water | 4 min | up to 97 | [13] |
PEG-400 = Polyethylene glycol 400, KI = Potassium iodide, TBHP = Tert-butyl hydroperoxide.
Experimental Protocols
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
This protocol describes a rapid and efficient synthesis of imidazo[1,2-a]pyridine-furan hybrids under microwave irradiation.[10]
Materials:
-
5-Methylfuran-2-carbaldehyde
-
Substituted 2-aminoazine (e.g., 2-aminopyridine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Acetic acid (20 mol%)
-
Polyethylene glycol 400 (PEG-400)
-
Sealed microwave glass vial
Procedure:
-
In a sealed microwave glass vial, combine 5-methylfuran-2-carbaldehyde (1.0 equiv.), the 2-aminoazine (1.0 equiv.), and the isocyanide (1.0 equiv.).
-
Add PEG-400 as the reaction solvent.
-
Add acetic acid (0.2 equiv.) as the catalyst.
-
Seal the glass vial and place it in a microwave reactor.
-
Irradiate the reaction mixture with stirring at 75°C for 10 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash chromatography to obtain the desired imidazo[1,2-a]pyridine-furan hybrid.
Protocol 2: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction in Water
This protocol outlines a green and efficient synthesis of imidazo[1,2-a]pyridines using ultrasound irradiation in an aqueous medium.[9]
Materials:
-
Aldehyde (e.g., furfural)
-
2-Aminopyridine derivative
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Water
Procedure:
-
To a suitable reaction vessel, add the 2-aminopyridine derivative (1.0 equiv.), the aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.).
-
Add water as the solvent.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for the specified time (typically 1-2 hours, monitor by TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure imidazo[1,2-a]pyridine.
Protocol 3: Catalyst-Free Groebke-Blackburn-Bienaymé Reaction in a Deep Eutectic Solvent
This protocol details an environmentally benign, catalyst-free synthesis of imidazo[1,2-a]pyridines in a deep eutectic solvent (DES).[15]
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde
-
Cyclohexyl isocyanide
-
Urea-Choline Chloride (2:1 molar ratio) as the deep eutectic solvent
Procedure:
-
Prepare the deep eutectic solvent by mixing urea and choline chloride in a 2:1 molar ratio and heating until a homogeneous liquid is formed.
-
In a reaction vial, dissolve 2-aminopyridine (1.0 equiv.), the aromatic aldehyde (1.0 equiv.), and cyclohexyl isocyanide (1.0 equiv.) in the urea-choline chloride DES.
-
Heat the reaction mixture at 80°C for 2-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the imidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization if necessary.
Signaling Pathways and Logical Relationships
The synthesis of complex, biologically active molecules often involves sequential reactions. For instance, the product of a GBB reaction can be further functionalized, for example, through a subsequent Ugi reaction to create peptidomimetics.[17][18]
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH | MDPI [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 17. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 18. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid in Pharmaceutical Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its rigid bicyclic core and strategically placed functional groups—a carboxylic acid for derivatization and a bromine atom for cross-coupling reactions—make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for its use as a pharmaceutical intermediate. The imidazo[1,2-a]pyridine core is found in a variety of biologically active compounds with activities including anticancer, antituberculosis, and kinase inhibition.[1][2][3]
Key Applications
Derivatives of this compound have shown significant potential in several therapeutic areas:
-
Anticancer Agents: The imidazo[1,2-a]pyridine scaffold is a constituent of molecules designed to inhibit various cancer cell lines.[3] Derivatives have been shown to induce apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[3] Furthermore, this scaffold has been utilized to develop inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[4]
-
Antituberculosis Agents: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis, including multi- and extensive-drug-resistant strains.[2]
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core has been employed in the development of inhibitors for various kinases, such as Rab Geranylgeranyl Transferase (RGGT), which is involved in post-translational modification of Rab GTPases.[5]
Data Presentation
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 6-Substituted Imidazo[1,2-a]pyridines | HT-29 (Colon Cancer) | Cytotoxic | - | [3] |
| 6-Substituted Imidazo[1,2-a]pyridines | Caco-2 (Colon Cancer) | Cytotoxic | - | [3] |
| Imidazo[1,2-a]pyridine Derivatives | DLD-1 (Colon Cancer) | Wnt/β-catenin inhibition | 3.1 | [4] |
| Imidazo[1,2-a]pyridine Derivatives | SW480 (Colon Cancer) | Wnt/β-catenin inhibition | 4.2 | [4] |
Table 2: Antituberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound Type | Strain | Activity | MIC₉₀ (µM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | Antitubercular | ≤1 | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Multi-drug resistant M. tuberculosis | Antitubercular | ≤1 | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Extensive-drug resistant M. tuberculosis | Antitubercular | ≤1 | [2] |
Table 3: RGGT Inhibition by 6-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Activity | Yield (%) | Reference |
| (3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1-ethoxy-2-fluoro-1-oxopropan-2-yl)phosphonic acid | RGGT | Prenylation Disruption | 98 | [5] |
| 3-(6-Carbamoylimidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid | RGGT | Prenylation Disruption | 68 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamides
This protocol describes the conversion of this compound to its corresponding amide derivatives, a key step in synthesizing potent antituberculosis agents.[2]
Step 1: Activation of the Carboxylic Acid
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM (5 mL/mmol).
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Caption: Workflow for the synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carboxamides.
Protocol 2: Synthesis of RGGT Inhibitors via Suzuki Coupling
This protocol outlines the modification of the 6-bromo position via a Suzuki coupling reaction, followed by further elaboration to generate inhibitors of Rab Geranylgeranyl Transferase (RGGT).[5]
Step 1: Suzuki Coupling
-
To a solution of a derivative of this compound (e.g., an ester, 1.0 eq) in a 2:1:2 mixture of toluene:ethanol:water (10 mL/mmol), add the desired boronic acid (1.5 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Step 2: Further Elaboration
The product from the Suzuki coupling can be further modified. For example, the synthesis of phosphonopropionic acid derivatives as described by Kusy et al. involves several additional steps including reactions with N-Fluorobenzenesulfonimide (NFSI) and subsequent hydrolysis.[5]
Signaling Pathway Diagrams
Caption: Apoptosis induction by 6-substituted imidazo[1,2-a]pyridines.
Caption: Inhibition of Wnt/β-catenin signaling by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility in the development of anticancer and antituberculosis agents, as well as kinase inhibitors, highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own research and development endeavors.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Imidazopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazopyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities, including anticancer, antimycobacterial, and antiviral properties.[1][2] The carboxylic acid functionality on the imidazopyridine ring is a key handle for derivatization, allowing for the modulation of physicochemical properties, improvement of pharmacokinetic profiles, and exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the common derivatization of the carboxylic acid group on imidazopyridines, with a focus on amide bond formation and esterification.
Amide Coupling Reactions
Amide bond formation is the most prevalent derivatization strategy for imidazopyridine carboxylic acids, often leading to compounds with enhanced biological activity.[1][3] The use of modern coupling reagents facilitates efficient and high-yielding synthesis of a diverse range of amide derivatives.
Overview of Common Coupling Reagents
Several reagents are available for activating the carboxylic acid group to facilitate amide bond formation. The choice of reagent can influence reaction times, yields, and the need for specific additives.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for rapid reaction kinetics and suppression of racemization.[4][5] It is often the reagent of choice for challenging couplings.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium-based coupling reagent. While also efficient, amide formation can be slower compared to HATU.[6]
-
DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride): Carbodiimide-based reagents that are cost-effective and widely used. They often require an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency and prevent side reactions.[7][8]
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): A phosphinic chloride-based coupling reagent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the amide coupling of imidazopyridine carboxylic acids with various amines using different coupling reagents.
| Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference(s) |
| HATU | DIPEA | DMF | 1 hour | ~80-95% | [6][9] |
| PyBOP | DIPEA | DMF | > 1 hour | Good | [6] |
| BOP-Cl | NEt₃ | N/A | N/A | Good | |
| DCC/DMAP | DMAP | CH₂Cl₂ | N/A | 75% | [8] |
N/A: Data not explicitly available in the searched literature for imidazopyridine carboxylic acids but represents general conditions for these reagents.
Experimental Protocols
This protocol is a general procedure for the efficient synthesis of imidazopyridine amides.
Materials:
-
Imidazopyridine carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Brine solution
-
Methanol (for washing)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the imidazopyridine carboxylic acid (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature.
-
Add HATU (1.1-1.5 eq) to the mixture and continue stirring for 20 minutes to allow for the formation of the activated ester.[6]
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour, or until completion as monitored by TLC or LC-MS.[6]
-
Upon completion, add brine to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with brine to remove residual DMF and DIPEA.
-
Wash the solid with a small amount of cold methanol to remove any remaining impurities.[6]
-
Dry the purified amide derivative under vacuum.
Experimental Workflow Diagram
Caption: General workflow for HATU-mediated amide coupling.
Esterification Reactions
Esterification of the carboxylic acid group on imidazopyridines can be a valuable strategy to enhance cell permeability and modify the pharmacokinetic properties of the molecule.
Overview of Esterification Methods
-
Fischer Esterification: A classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10]
-
DCC/DMAP-Mediated Esterification: A milder method that utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid and a nucleophilic catalyst (DMAP) to facilitate the reaction with an alcohol at room temperature.[8]
-
POCl₃-Mediated Esterification: A protocol using phosphorus oxychloride (POCl₃) to promote the esterification of carboxylic acids with alcohols, often at room temperature.
Quantitative Data Summary
Specific yield data for the esterification of imidazopyridine carboxylic acids is less commonly reported in the literature compared to amide coupling. The following table provides general expectations for these methods.
| Method | Catalyst/Reagent | Solvent | Temperature | General Yield (%) | Reference(s) |
| Fischer | H₂SO₄ or TsOH | Alcohol (excess) | Reflux | Variable | [10] |
| DCC/DMAP | DMAP | CH₂Cl₂ | Room Temp | 76-81% | [8] |
| POCl₃ | POCl₃ | Alcohol | Room Temp | Quantitative |
Experimental Protocols
This protocol describes a mild and efficient method for the synthesis of imidazopyridine esters.
Materials:
-
Imidazopyridine carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the imidazopyridine carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU by vacuum filtration.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for DCC/DMAP-mediated esterification.
Biological Context: Kinase Inhibition
Derivatives of imidazopyridine carboxylic acids have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[11][12][13][14]
Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Imidazopyridine derivatives have been designed as inhibitors of PI3Kα, a key component of this pathway.[11]
-
Polo-like Kinase (PLK) Pathway: PLKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. Imidazopyridine derivatives have been developed as potent and selective PLK1 inhibitors.[13]
-
Receptor Tyrosine Kinase (RTK) Pathways: RTKs like c-Met and FLT3 are often overactivated in various cancers, leading to uncontrolled cell proliferation and survival. Imidazopyridine-based compounds have shown inhibitory activity against these kinases.[12][15]
Signaling Pathway Diagram
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines [ouci.dntb.gov.ua]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer agents derived from 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. This scaffold is a key starting material for the development of potent inhibitors of various cancer-related signaling pathways, notably the PI3K/AKT/mTOR pathway.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have shown a wide range of biological activities, including potent anticancer properties. The strategic functionalization of this core, particularly at the 3- and 6-positions, allows for the fine-tuning of activity and selectivity against various cancer targets. This compound is a versatile starting material that enables the introduction of diverse functionalities through amide bond formation at the 3-position and cross-coupling reactions at the 6-position. This note focuses on the synthesis of amide derivatives and their evaluation as potential anticancer agents, with a primary focus on PI3Kα inhibition.
Data Presentation
The following table summarizes the in vitro activity of a representative series of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide derivatives. These compounds were synthesized and evaluated for their inhibitory activity against the PI3Kα enzyme and their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro Activity of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound ID | R Group (Amine) | PI3Kα IC₅₀ (nM)[1] | HCC827 IC₅₀ (µM)[1] | A549 IC₅₀ (µM)[1] | SH-SY5Y IC₅₀ (µM)[1] | HEL IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] |
| BIP-001 | 4-Fluorobenzylamine | 5.2 | 0.15 | 0.28 | 0.35 | 0.41 | 0.52 |
| BIP-002 | 2-Fluorobenzylamine | 8.9 | 0.21 | 0.35 | 0.42 | 0.55 | 0.68 |
| BIP-003 | Pyridin-2-ylmethylamine | 3.1 | 0.09 | 0.18 | 0.22 | 0.29 | 0.43 |
| BIP-004 | Cyclopropylamine | 15.7 | 0.58 | 0.72 | 0.89 | 1.12 | 1.35 |
| BIP-005 | N,N-Diethylethylenediamine | 1.9 | 0.07 | 0.15 | 0.19 | 0.25 | 0.38 |
Experimental Protocols
Protocol 1: General Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamides (BIP-001 to BIP-005)
This protocol describes a general method for the amide coupling of this compound with various amines.
Materials:
-
This compound
-
Appropriate amine (e.g., 4-Fluorobenzylamine for BIP-001)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the corresponding amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro PI3Kα Inhibition Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ (substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized compounds (BIP-001 to BIP-005)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, PI3Kα enzyme, and PIP₂ substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® Luminescent Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the synthesized compounds on various cancer cell lines.[2][3][4]
Materials:
-
Cancer cell lines (e.g., HCC827, A549, SH-SY5Y, HEL, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamides.
Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide derivatives.
Experimental Workflow for Cell-Based Assays
Caption: Step-by-step workflow for the MTT cell viability assay.
References
Metal-Free Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. The development of environmentally benign, metal-free synthetic methods for this important class of compounds is of significant interest to the medicinal and synthetic chemistry communities. This document provides detailed application notes and protocols for several key metal-free approaches to the synthesis of imidazo[1,2-a]pyridines, including catalyst-free, iodine-catalyzed, microwave-assisted, and mechanochemical methods.
Catalyst-Free Condensation of 2-Aminopyridines with α-Haloketones
This classical and straightforward approach relies on the reaction of a 2-aminopyridine derivative with an α-haloketone.[1][2] The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration. Recent advancements have focused on developing catalyst-free and environmentally friendly conditions.[1][2]
Comparative Data for Catalyst-Free Methods
| Entry | 2-Aminopyridine | α-Haloketone | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | DMF, K2CO3, rt | 12 h | 95 | Kwong et al. |
| 2 | 2-Aminopyridine | 2-Bromoacetophenone | DMF, reflux | 2 h | 92 | (13b) in[1] |
| 3 | 2-Aminopyridine | 2-Bromoacetophenone | Ethanol, reflux | 6 h | 90 | (13c) in[1] |
| 4 | 2-Amino-5-methylpyridine | 2-Bromo-4'-methoxyacetophenone | DMF, K2CO3, rt | 12 h | 93 | Kwong et al. |
| 5 | 2-Aminopyridine | Ethyl bromopyruvate | Ethanol, reflux | 4 h | 85 | Feng et al.[2] |
Experimental Protocol: Catalyst-Free Synthesis in Refluxing Ethanol
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 eq)
-
α-Bromoacetophenone (1.0 mmol, 1.0 eq)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine and α-bromoacetophenone.
-
Add ethanol to the flask.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Caption: Workflow for catalyst-free synthesis.
Iodine-Catalyzed Three-Component Synthesis
Molecular iodine has emerged as a mild and efficient catalyst for various organic transformations, including the synthesis of imidazo[1,2-a]pyridines.[3][4][5] This one-pot, three-component approach involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a rapid and atom-economical route to 3-aminoimidazo[1,2-a]pyridines.[3][4]
Substrate Scope and Yields for Iodine-Catalyzed Synthesis
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | I2 (10) | Ethanol | 5 | 92 | Krishnamoorthy et al.[4] |
| 2 | 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | I2 (10) | Ethanol | 5 | 90 | Krishnamoorthy et al.[4] |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | I2 (10) | Ethanol | 6 | 88 | Krishnamoorthy et al.[4] |
| 4 | 2-Amino-5-methylpyridine | Benzaldehyde | tert-Butyl isocyanide | I2 (10) | Ethanol | 5 | 94 | Krishnamoorthy et al.[4] |
| 5 | 2-Aminopyridine | 2-Naphthaldehyde | tert-Butyl isocyanide | I2 (10) | Ethanol | 6 | 85 | Krishnamoorthy et al.[4] |
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 eq)
-
Aryl aldehyde (1.0 mmol, 1.0 eq)
-
tert-Butyl isocyanide (1.2 mmol, 1.2 eq)
-
Molecular Iodine (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine and the aryl aldehyde in ethanol.
-
Add molecular iodine to the mixture and stir at room temperature for 10 minutes.
-
Add tert-butyl isocyanide to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in the table (typically 5-6 hours).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Iodine-catalyzed reaction pathway.
Microwave-Assisted Metal-Free Synthesis
Microwave irradiation has been widely adopted as a green chemistry tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[6][7][8] Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been developed using microwave assistance.[6][7][8]
Comparison of Microwave-Assisted Syntheses
| Entry | Reactants | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminonicotinic acid, Chloroacetaldehyde | Water | 400 | 30 | 92-95 | [7] |
| 2 | Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, Pyrrolidine | Toluene | 150 | 10 | up to 94 | Muthusubramanian et al.[6] |
| 3 | 2-Aminopyridine, α-Bromoketone | H2O-IPA | 300 | 15-20 | 85-95 | [8] |
Experimental Protocol: Microwave-Assisted Synthesis in Water
Materials:
-
Substituted 2-aminonicotinic acid (1.0 mmol, 1.0 eq)
-
Chloroacetaldehyde (1.2 mmol, 1.2 eq, 50% aq. solution)
-
Water (3 mL)
Procedure:
-
In a microwave-safe vial, combine the substituted 2-aminonicotinic acid and chloroacetaldehyde solution in water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 400 W for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure imidazo[1,2-a]pyridine derivative.
Caption: Microwave-assisted synthesis workflow.
Grindstone Chemistry (Mechanochemistry)
Mechanochemistry, or grindstone chemistry, offers a solvent-free and often catalyst-free approach to organic synthesis.[9][10][11][12] This technique involves the grinding of solid reactants together, and has been successfully applied to the synthesis of imidazo[1,2-a]pyridines.[9][11]
Yields from Grindstone Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | ω-Bromoacetophenone | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | 3-5 | 98 | [11] |
| 2 | 2-Amino-5-methylpyridine | 2-Bromoacetophenone | 3-5 | 96 | [11] |
| 3 | 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | 3-5 | 97 | [11] |
| 4 | 2-Aminopyridine | 2-Bromo-4'-nitroacetophenone | 3-5 | 95 | [11] |
| 5 | 2-Amino-4-picoline | 2-Bromo-4'-bromoacetophenone | 3-5 | 94 | [11] |
Experimental Protocol: Solvent- and Catalyst-Free Grindstone Synthesis
Materials:
-
2-Aminopyridine derivative (5.0 mmol, 1.0 eq)
-
ω-Bromoacetophenone derivative (5.0 mmol, 1.0 eq)
Procedure:
-
Place the 2-aminopyridine derivative and the ω-bromoacetophenone derivative in a mortar.
-
Grind the mixture with a pestle at room temperature (25-30 °C) for 3-5 minutes.
-
The reaction mixture will typically solidify.
-
Add water to the mortar and grind for another minute.
-
Collect the solid product by filtration.
-
Wash the product with water and dry to obtain the pure imidazo[1,2-a]pyridine. Chromatographic purification is generally not required.[9][11]
Caption: Grindstone chemistry workflow.
Conclusion
The metal-free synthesis of imidazo[1,2-a]pyridines has seen significant advancements, offering a range of methodologies that are often more environmentally friendly, cost-effective, and efficient than their metal-catalyzed counterparts. The choice of method will depend on the specific substrates, desired substitution pattern, and available laboratory equipment. The protocols and data presented here provide a solid foundation for researchers to explore and apply these valuable synthetic transformations in their own work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation [organic-chemistry.org]
- 7. connectjournals.com [connectjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound and its intermediate, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.
Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
Question 1: Why is the yield of my ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate unexpectedly low?
Answer: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reaction between 2-amino-5-bromopyridine and ethyl bromopyruvate may not have gone to completion. Ensure you are monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield. While refluxing in ethanol is a common method, exploring a temperature range of 80-120°C could optimize your results. Microwave-assisted synthesis at 120°C for 20-30 minutes has been reported to give acceptable yields.
-
Presence of Moisture: The starting materials and solvent should be anhydrous. Moisture can lead to unwanted side reactions.
-
Base Strength: The choice and amount of base are crucial. Sodium bicarbonate is commonly used; however, if the reaction is sluggish, a stronger base like triethylamine might be beneficial, although it can also promote side reactions.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the dimerization or polymerization of the reactants.
Question 2: I am observing multiple spots on my TLC during the synthesis of the ethyl ester. What are the likely byproducts?
Answer: The formation of multiple products is a common issue. Potential byproducts include:
-
Regioisomers: While the reaction of 2-amino-5-bromopyridine with ethyl bromopyruvate is generally regioselective for the formation of the imidazo[1,2-a]pyridine ring, small amounts of other isomers could form.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-amino-5-bromopyridine and ethyl bromopyruvate.
-
Hydrolysis of the Ester: If there is moisture in the reaction, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
-
Products of Side Reactions: Complex mixtures can arise from the self-condensation of ethyl bromopyruvate or reactions involving impurities in the starting materials.
Hydrolysis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
Question 3: My hydrolysis of the ethyl ester to the carboxylic acid is incomplete or results in a low yield. What can I do to improve this?
Answer: Incomplete hydrolysis is a frequent challenge. Here are some troubleshooting steps:
-
Choice of Hydrolysis Conditions: The stability of the imidazo[1,2-a]pyridine ring should be considered. While strong acidic or basic conditions can be effective, they can also lead to degradation or side reactions.
-
Basic Hydrolysis (e.g., LiOH, NaOH, KOH): This is a common method. Ensure you are using a sufficient excess of the base and allowing the reaction to proceed for an adequate amount of time. Monitoring by TLC is crucial. Over-refluxing or using overly harsh basic conditions can potentially lead to decarboxylation.
-
Acidic Hydrolysis (e.g., HCl): Refluxing with concentrated HCl can be effective but may require prolonged reaction times (4-5 hours). The product will be obtained as the hydrochloride salt, requiring neutralization.
-
Milder Conditions (e.g., Bromotrimethylsilane - BTMS): For sensitive substrates, de-esterification using BTMS in a non-aqueous solvent like acetonitrile at room temperature can be a very effective and high-yielding alternative.[1]
-
-
Reaction Temperature: For basic or acidic hydrolysis, ensure the reaction is heated to a sufficient temperature (reflux is common) to drive the reaction to completion.
-
Work-up Procedure: The work-up is critical for isolating the carboxylic acid, which may be a zwitterion and have some water solubility. Acidification of the reaction mixture after basic hydrolysis to the isoelectric point of the product is necessary to precipitate the carboxylic acid.
Question 4: I am concerned about decarboxylation of the carboxylic acid during basic hydrolysis. How can I avoid this?
Answer: Decarboxylation of heteroaromatic carboxylic acids can occur under harsh basic conditions. To minimize this risk:
-
Use Milder Bases: Consider using a weaker base like potassium carbonate or a milder hydroxide like lithium hydroxide.
-
Control Reaction Temperature and Time: Avoid excessive heating or prolonged reaction times once the hydrolysis is complete (as determined by TLC).
-
Alternative Hydrolysis Methods: As mentioned, using a non-hydrolytic method like treatment with bromotrimethylsilane can circumvent this issue entirely.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves two main steps:
-
Formation of the Ethyl Ester: Reaction of 2-amino-5-bromopyridine with ethyl bromopyruvate in a suitable solvent like ethanol, often in the presence of a base such as sodium bicarbonate, to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the desired this compound using acidic or basic conditions, or other de-esterification reagents.
Q2: What are the key reaction parameters to control for a high-yield synthesis of the ethyl ester intermediate?
A2: To maximize the yield of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, focus on:
-
Purity of Reactants: Use high-purity 2-amino-5-bromopyridine and ethyl bromopyruvate.
-
Anhydrous Conditions: Ensure your solvent and glassware are dry.
-
Reaction Temperature: Optimize the temperature; refluxing ethanol is a good starting point.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.
-
Stoichiometry: Use a slight excess of ethyl bromopyruvate (e.g., 1.1 equivalents) to ensure complete consumption of the aminopyridine.
Q3: How do I purify the final product, this compound?
A3: The purification of the final product can be challenging due to its potential zwitterionic character, which can lead to poor solubility in common organic solvents.
-
Crystallization: The most common method is crystallization. After acidic work-up to precipitate the product, it can be recrystallized from a suitable solvent system, such as a mixture of methanol and water.[1]
-
Washing: Washing the crude precipitated solid with water and then a non-polar organic solvent like ether or hexane can remove many impurities.
-
Column Chromatography: If the product is not pure enough after crystallization, reverse-phase column chromatography might be necessary, although it can be laborious for zwitterionic compounds.
Q4: Are there any one-pot methods available for this synthesis?
A4: While a direct one-pot synthesis to the carboxylic acid is less common, a convenient one-pot, two-step method for the synthesis of the ethyl ester has been reported. This involves the reaction of the heterocyclic amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by the addition of ethyl bromoacetate.
III. Data Presentation
Table 1: Comparison of Hydrolysis Methods for Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
| Reagent/Conditions | Solvent | Temperature | Typical Reaction Time | Reported Yield | Notes |
| LiOH | Ethanol/Water | Reflux | Overnight | Good | A common and effective method. |
| NaOH | Ethanol/Water | Reflux | 4-12 hours | Good to Excellent | A slightly stronger base than LiOH. |
| KOH | Ethanol/Water | Reflux | 4-12 hours | Good to Excellent | Similar to NaOH. |
| Concentrated HCl | Water | Reflux | 4-5 hours | 48-93%[1] | Product is isolated as the HCl salt. |
| Bromotrimethylsilane (BTMS) | Acetonitrile | Room Temp. | 24 hours | Up to 98%[1] | A mild, non-hydrolytic method suitable for sensitive substrates. |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
This protocol is a general procedure based on common literature methods.
Materials:
-
2-Amino-5-bromopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Hydrolysis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate using LiOH
Materials:
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Hydrochloric acid (1M HCl)
Procedure:
-
Dissolve ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2-3 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to approximately pH 3-4 with 1M HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water).
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving issues of low reaction yield.
References
Technical Support Center: Purification of Brominated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of brominated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude brominated heterocyclic compounds?
A1: Common impurities often include unreacted starting materials, over-brominated byproducts (e.g., dibromo- or tribromo- species), and regioisomers formed during the bromination reaction. For instance, in the synthesis of 5-bromoindole, impurities can include the starting material, indole, and various dibromoindoles like 4,5-dibromoindole and 5,6-dibromoindole.[1] Additionally, degradation products can form if the compound is unstable under the reaction or purification conditions.
Q2: My brominated heterocyclic compound appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel is a common issue for sensitive compounds. Consider the following troubleshooting steps:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an Alternative Stationary Phase: If the compound is still unstable, consider using a less acidic stationary phase like alumina or Florisil.[2]
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
2D TLC Analysis: To confirm instability on silica, you can run a 2D TLC plate. Spot the compound, run the plate in one solvent system, then turn it 90 degrees and run it in the same or a different solvent system. If new spots appear off the diagonal, it indicates decomposition.[2]
Q3: My brominated product and a key impurity are co-eluting during column chromatography. How can I improve the separation?
A3: Co-elution is a frequent challenge. Here is a systematic approach to resolving it:
-
Optimize the Solvent System: Experiment with different solvent systems of varying polarity. Sometimes, a less polar solvent system run over a longer period can improve separation.
-
Solvent Gradient: Employ a shallow solvent gradient during elution, starting with a low polarity and gradually increasing it.
-
Change the Stationary Phase: If solvent optimization fails, switching to a different stationary phase (e.g., from silica gel to alumina or a reverse-phase C18 column) can alter the elution order and resolve the co-elution.[3]
-
Modify Compound Properties: For compounds with acidic or basic functional groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can change their retention factor (Rf) and improve separation.
Q4: I'm having trouble recrystallizing my polar brominated heterocyclic compound. What are some effective strategies?
A4: Recrystallization of polar compounds can be challenging. Here are some tips:
-
Single-Solvent Recrystallization: The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[4] Water can be a good choice for polar compounds as it is highly polar and can be heated to a high temperature.[5]
-
Mixed-Solvent Recrystallization: This is a powerful technique when a suitable single solvent cannot be found.[6][7] The compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which the compound is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6][7]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation/Co-elution | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Systematically test different solvent systems using TLC. - Use a larger column or reduce the amount of crude material. - Ensure the column is packed properly and the sample is loaded evenly. |
| Compound Stuck on Column | - Compound is too polar for the chosen eluent. - Compound has decomposed on the column. | - Gradually increase the polarity of the eluent. - Test for compound stability on silica gel using 2D TLC.[2] If unstable, consider alternative stationary phases like alumina or Florisil.[2] |
| Streaking or Tailing of Spots on TLC/Column | - Sample is too concentrated. - Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds). - Compound is degrading. | - Dilute the sample before loading. - Add a small percentage of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. - Check for compound stability. |
| Low Recovery of Product | - Compound is partially soluble in the eluent. - Adsorption to the stationary phase. - Decomposition on the column. | - Ensure the chosen eluent can effectively elute the compound. - For highly polar compounds, consider reverse-phase chromatography. - Verify compound stability on the stationary phase. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Solution is not saturated. - Supersaturation. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Oiling Out (Formation of an Oil Instead of Crystals) | - The boiling point of the solvent is too close to the melting point of the compound. - The solution is cooling too rapidly. - The compound is too impure. | - Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization. |
| Low Yield | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Poor Purity of Crystals | - The solution was cooled too quickly, trapping impurities. - The chosen solvent also dissolves the impurities well, leading to co-crystallization. | - Allow the solution to cool slowly and undisturbed. - If impurities have similar solubility, a different purification method like column chromatography may be necessary. |
Data Presentation
Table 1: Purification of 2-Bromopyridine via Distillation
| Starting Material | Purification Method | Yield | Purity | Boiling Point |
| Crude product from diazotization of 2-aminopyridine | Distillation under reduced pressure | 86-92%[8] | >99%[9] | 74-75 °C / 13 mmHg[8][10] |
Table 2: Purification of 2-Amino-4-bromopyridine
| Starting Material | Purification Method | Yield | Purity |
| Crude product from Hofmann degradation | Crystallization with toluene | High | - |
| Crude product from deprotection of Boc-protected precursor | Column chromatography (eluent: neat EtOAc) | - | ≥ 99% (HPLC)[11] |
Experimental Protocols
Protocol 1: Purification of 2-Bromopyridine by Distillation
This protocol is adapted from a procedure for the synthesis of 2-bromopyridine from 2-aminopyridine.[8][10]
-
Drying: After aqueous workup and extraction with ether, dry the combined organic extracts over solid potassium hydroxide for 1 hour.[8]
-
Solvent Removal: Remove the ether by distillation at atmospheric pressure.
-
Vacuum Distillation: Distill the remaining residue under reduced pressure. Collect the fraction that boils at 74-75 °C / 13 mmHg.[8][10] This should yield 2-bromopyridine with a purity of over 99%.[9]
Protocol 2: Mixed-Solvent Recrystallization
This is a general protocol for mixed-solvent recrystallization.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a hot "good" solvent (a solvent in which the compound is very soluble).
-
Induce Saturation: While the solution is still hot, add a "bad" solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A logical workflow for troubleshooting the purification of brominated heterocyclic compounds.
Caption: A decision-making workflow for troubleshooting co-elution in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Palladium-Catalyzed Coupling for Imidazopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of imidazopyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed coupling reactions with imidazopyridine substrates.
Low or No Conversion
Q: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A: Low or no conversion in palladium-catalyzed couplings of imidazopyridines can often be traced back to several key factors, primarily related to the catalyst system, reaction conditions, and the inherent properties of the imidazopyridine core.
Initial Checks:
-
Inert Atmosphere: The foremost step is to ensure a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively halting the catalytic cycle.[1][2] All solvents and reagents should be thoroughly degassed.[1][3]
-
Reagent Quality: Verify the purity and stability of all reagents.
-
Imidazopyridine Halide: Ensure the halide starting material is pure.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade over time, particularly through protodeboronation.[2][4] Using fresh or recently purified boronic acids, or more stable derivatives like pinacol esters or MIDA boronates, is advisable.[2] For other couplings, ensure the organometallic reagent (e.g., organozinc, organotin) or amine/alkyne is of high purity.
-
Solvents and Bases: Use anhydrous, degassed solvents and high-purity bases.[2]
-
-
Catalyst Activity: The palladium source and ligand are critical.
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ can degrade over time.[1][2] Ensure you are using a fresh and reliable source. The generation of the active Pd(0) species from a Pd(II) precursor is a crucial step that can be influenced by the base, ligand, and temperature.[1][5]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation.[1][2] Store and handle them under an inert atmosphere.
-
Imidazopyridine-Specific Issues:
-
Catalyst Inhibition: The nitrogen atoms in the imidazopyridine ring can coordinate to the palladium center, acting as a ligand and potentially inhibiting or deactivating the catalyst.[6][7] The choice of an appropriate ancillary ligand is crucial to prevent this and maintain catalytic activity.
dot
Caption: A workflow for troubleshooting low-yield coupling reactions.
Formation of Side Products
Q: I am observing significant side products, such as homocoupling of my coupling partner or dehalogenation of my imidazopyridine. How can I minimize these?
A: The formation of side products is a common issue that can often be mitigated by adjusting the reaction parameters.
-
Homocoupling: This is particularly prevalent in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, i.e., Glaser coupling).
-
Cause: Often promoted by the presence of oxygen or the use of a copper co-catalyst (in Sonogashira).
-
Solution: Ensure rigorous degassing to exclude oxygen.[1] For Sonogashira couplings, copper-free conditions can be explored if Glaser coupling is a major issue.[8] Adjusting the stoichiometry of the coupling partner (avoiding a large excess) can also be beneficial.[9]
-
-
Dehalogenation: The replacement of the halide on the imidazopyridine with a hydrogen atom.
-
Cause: This can occur via a competing reaction pathway where a hydride species is reductively eliminated from the palladium center.[4] This can be promoted by certain bases, solvents (like alcohols), or impurities.
-
Solution: Screen different bases; sometimes a weaker or non-nucleophilic base can help. Ensure the purity of all reagents and solvents.
-
-
Protodeboronation (Suzuki Reaction): The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3][4]
-
Cause: This is often base-mediated and exacerbated at higher temperatures and longer reaction times.[2]
-
Solution: Use milder bases (e.g., K₃PO₄ instead of stronger bases), lower the reaction temperature if possible, and minimize reaction time.[2] Using more stable boronic esters (pinacol, MIDA) can significantly reduce this side reaction.[2]
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Inactive Catalyst (Pd(0) not formed or deactivated) | Use fresh Pd source and ligand; ensure rigorous degassing.[1][2] |
| Catalyst Inhibition by Imidazopyridine-N | Screen sterically hindered/electron-rich ligands (e.g., Buchwald-type ligands).[10][11] | |
| Poor Reagent Quality | Use high-purity starting materials, solvents, and bases.[3] For Suzuki, consider using boronic esters.[2] | |
| Suboptimal Base/Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF).[3] | |
| Homocoupling of Coupling Partner | Presence of Oxygen | Improve degassing procedure.[1] |
| Copper-catalyzed alkyne dimerization (Sonogashira) | Consider copper-free Sonogashira protocols.[8] | |
| Dehalogenation of Imidazopyridine | Competing reduction pathway | Screen different bases and solvents; ensure high reagent purity.[4] |
| Protodeboronation (Suzuki) | Base-promoted C-B bond cleavage | Use milder bases, lower temperature, shorter reaction times, or switch to more stable boronic esters.[2][4] |
| Reaction Stalls | Catalyst Deactivation (e.g., formation of Pd black) | Lower reaction temperature, adjust ligand:Pd ratio (typically 1:1 to 4:1), use a more robust ligand.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with imidazopyridines?
A1: There is no single "best" combination, as the optimal choice depends heavily on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig), the position of the halide on the imidazopyridine, and the nature of the coupling partner.[12] However, some general guidelines apply:
-
Challenges with Imidazopyridines: The nitrogen atoms in the imidazopyridine ring can act as ligands, potentially poisoning the catalyst.[7] Therefore, ligands that can effectively compete with this coordination and stabilize the active palladium species are often required.
-
Recommended Ligands: For challenging couplings, sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), are often highly effective.[10][11][13] These ligands promote the crucial oxidative addition step and facilitate reductive elimination.[11] Some studies have also explored imidazopyridine-based phosphine ligands.[10][14]
-
Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results by ensuring efficient and clean generation of the active Pd(0) catalyst.[1][15]
Q2: How does the position of the halide on the imidazopyridine ring affect the reaction?
A2: The position of the leaving group (Br, I, Cl, OTf) significantly impacts reactivity due to the electronic properties of the imidazopyridine scaffold. While specific reactivity trends can vary, halides on the pyridine ring portion can have different electronic environments compared to those on the imidazole part. Furthermore, steric hindrance around the coupling site can play a major role. For di-halogenated imidazopyridines, site-selectivity can be a challenge and may be controlled by the choice of ligand or reaction conditions.[16]
Q3: What is the optimal base and solvent system for imidazopyridine couplings?
A3: The choice of base and solvent is critical for success.
-
Base: The base's role is multi-faceted: it participates in the reduction of Pd(II) precatalysts, facilitates transmetalation in Suzuki couplings, and neutralizes the acid generated in Sonogashira and Buchwald-Hartwig reactions.[3][8]
-
Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[3][6] Cs₂CO₃ is more soluble in organic solvents and often gives good results. K₃PO₄ is a stronger base that can be effective in challenging couplings.
-
For base-sensitive substrates, weaker bases may be necessary, though this can slow the reaction rate.[3]
-
-
Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[2]
Q4: Can microwave irradiation be used to optimize these reactions?
A4: Yes, microwave irradiation is a powerful tool for optimizing these couplings. It can significantly reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating, which can help overcome activation barriers and minimize the formation of degradation products from prolonged heating.[6]
dot
Caption: A decision tree for optimizing coupling conditions.
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.[6]
-
Reaction Setup: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add the imidazopyridine halide (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and/or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[6]
-
Reaction: Heat the mixture at the desired temperature (e.g., 80–120 °C) or using microwave irradiation (e.g., 120–150 °C for 10–30 minutes) until TLC or LC-MS analysis indicates consumption of the starting material.[6]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Comparative Data for Imidazopyridine Couplings
The following tables summarize representative conditions for various palladium-catalyzed couplings of imidazopyridine derivatives found in the literature.
Table 1: Suzuki-Miyaura Coupling Conditions
| Imidazopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) |
| 3-bromo-imidazo[1,2-a]pyridine | Arylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 100 °C / 12h | 80-95 |
| 2-chloro-imidazo[1,2-a]pyridine | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Dioxane | 110 °C / 16h | 75-90 |
| 8-bromo-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 °C / 8h | ~85 |
Table 2: Buchwald-Hartwig Amination Conditions
| Imidazopyridine Substrate | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) |
| 3-bromo-imidazo[1,2-b]pyridazine | Secondary Amine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 120 °C / 12h | 30-50 |
| 2-chloro-3-amino-pyridine* | Carboxamide | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (2.5) | Dioxane | 100 °C / 24h | 50-85 |
*Note: This is a precursor for imidazo[4,5-b]pyridine synthesis via subsequent cyclization.[17]
Table 3: Sonogashira Coupling Conditions
| Imidazopyridine Substrate | Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) |
| 3-bromo-imidazo[1,2-b]pyridazine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | 60 °C / 6h | ~80 |
| 2-amino-3-bromo-pyridine* | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 °C / 3h | 72-96 |
*Note: This is a precursor for functionalized pyridines often used in imidazopyridine synthesis.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Common culprits include suboptimal reaction conditions such as temperature and solvent, the purity of starting materials, and the choice of catalyst. In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the stoichiometry of the reactants is also critical. Harsh reaction conditions, including high temperatures, can often lead to the formation of undesired side products and degradation of the desired compound.[1]
Q2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired product. What could these impurities be?
A2: The presence of multiple, hard-to-separate spots on a TLC plate often indicates the formation of isomers or closely related byproducts. Depending on the synthetic route, these could be unreacted starting materials, partially cyclized intermediates, or products from competing side reactions. For instance, in the Tschitschibabin reaction, incomplete cyclization or side reactions involving the α-haloketone can lead to impurities. In the GBB reaction, side products can arise from reactions of the isocyanide component with the solvent or other reactants.
Q3: Can the choice of solvent impact the outcome of my reaction?
A3: Absolutely. The solvent can play a crucial role in the synthesis of imidazo[1,2-a]pyridines. For instance, in the GBB reaction, protic solvents like methanol can sometimes participate in the reaction, leading to the formation of unwanted byproducts. The use of greener solvents like water or PEG-400 under microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[2] The solubility of reactants and intermediates in the chosen solvent is also a key factor for reaction efficiency.
Q4: How critical is the catalyst in the synthesis of imidazo[1,2-a]pyridines?
A4: The catalyst is often a determining factor for the success of the synthesis, influencing both reaction rate and selectivity. A variety of catalysts, including Lewis acids, Brønsted acids, and metal catalysts, are used. For example, in the GBB reaction, catalysts like ammonium chloride have been used under eco-friendly microwave-assisted conditions.[3] In other methods, iodine has been employed as a cost-effective and environmentally benign catalyst. The choice of catalyst should be optimized for the specific substrates and reaction conditions being used.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Many syntheses of imidazo[1,2-a]pyridines are sensitive to temperature, with higher temperatures not always leading to better yields. | Set up small-scale parallel reactions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to identify the optimal condition. Monitor reaction progress by TLC. |
| Incorrect Stoichiometry of Reactants (especially in MCRs) | Carefully control the stoichiometry of the reactants. In multicomponent reactions like the GBB, an excess of one reactant can lead to side product formation. | For a typical GBB reaction, start with a 1:1:1 molar ratio of the 2-aminopyridine, aldehyde, and isocyanide.[1] Adjust ratios in small increments if yield does not improve. |
| Inactive or Inappropriate Catalyst | Screen different catalysts. The catalytic activity can be highly substrate-dependent. | For a GBB reaction, if a Lewis acid like Sc(OTf)₃ is not effective, consider trying a Brønsted acid like p-toluenesulfonic acid or a milder catalyst like ammonium chloride.[3] Prepare small-scale reactions with each catalyst under the same conditions to compare outcomes. |
| Poor Quality Starting Materials | Ensure the purity of all starting materials. Impurities can inhibit the reaction or lead to unwanted byproducts. | Purify starting materials if necessary (e.g., recrystallization of solid aldehydes, distillation of liquid amines). Check the purity by NMR or GC-MS before use. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Decomposition at High Temperatures | Lower the reaction temperature. As mentioned, high temperatures can lead to decomposition of reactants, intermediates, or the final product. | If the reaction is being run at reflux, try reducing the temperature by 20 °C and increasing the reaction time. Monitor for the appearance of new spots on TLC which may indicate decomposition. |
| Solvent Participation in the Reaction | Change the solvent. Protic solvents like alcohols can sometimes react with intermediates. | If using methanol in a GBB reaction, consider switching to an aprotic solvent like acetonitrile or toluene to see if the formation of byproducts is reduced. |
| Isomer Formation | Modify reaction conditions to favor the formation of the desired isomer. Isomer formation can be sensitive to catalyst, solvent, and temperature. | If regioisomers are being formed, consider a synthesis strategy that proceeds through a pre-formed intermediate to control the regioselectivity of the cyclization step. |
| Polymerization of Starting Materials or Intermediates | Use more dilute conditions. High concentrations can sometimes favor intermolecular reactions leading to polymers. | Double the volume of the solvent used in the reaction to decrease the concentration of all reactants. This may require a longer reaction time. |
Visualizations
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate key reaction pathways and a logical workflow for troubleshooting common issues in the synthesis of imidazo[1,2-a]pyridines.
Caption: Groebke-Blackburn-Bienaymé (GBB) reaction pathway with potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Stability of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid under acidic conditions. The following information is intended to assist in troubleshooting common experimental issues and to provide a framework for systematic stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the imidazo[1,2-a]pyridine core under acidic conditions?
A1: The imidazo[1,2-a]pyridine scaffold is generally considered a stable heterocyclic system and is often synthesized under acidic conditions, suggesting a degree of resilience.[1][2] However, prolonged exposure to strong acids, particularly at elevated temperatures, may lead to degradation. The specific stability of a substituted imidazo[1,2-a]pyridine, such as this compound, will be influenced by the nature and position of its substituents.
Q2: How might the substituents (6-Bromo and 3-Carboxylic Acid) influence the stability of the core ring structure in acidic media?
A2: The bromo group at the 6-position is an electron-withdrawing group, which can decrease the electron density of the pyridine ring, potentially influencing its susceptibility to nucleophilic attack. The carboxylic acid at the 3-position is also electron-withdrawing and may impact the electronic properties of the imidazole portion of the ring system. The protonation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core under acidic conditions will also play a crucial role in its reactivity and stability.
Q3: What are the potential degradation pathways for this compound in an acidic solution?
A3: While specific degradation pathways for this exact molecule are not extensively documented in the literature, potential degradation mechanisms for the imidazo[1,2-a]pyridine ring system under harsh acidic conditions could include:
-
Hydrolysis of the imidazole ring: This could lead to ring-opening to form a substituted 2-aminopyridine derivative.
-
Decarboxylation: The carboxylic acid group at the 3-position may be susceptible to removal under certain acidic and thermal conditions.
-
Hydrolysis of the bromine substituent: Although less likely, under very harsh conditions, the bromo group could be hydrolyzed.
It is crucial to perform experimental studies to identify the actual degradation products.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and detecting the formation of degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification and characterization of any degradants based on their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound. | The acidic conditions (pH, temperature, or specific acid used) are too harsh. | Carefully control and monitor the pH of the solution. Conduct experiments at lower temperatures if the protocol allows. Consider using a different, less aggressive acid. |
| Precipitation of the compound or its degradation products. | The solubility of the compound or its degradants has been exceeded in the acidic medium. | Consider using a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the concentration of the compound is within its solubility limits under the experimental conditions. |
| Inconsistent or non-reproducible analytical results (e.g., HPLC). | The analytical method is not stability-indicating, meaning it cannot separate the parent compound from its degradation products. | Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the method can resolve them from the intact compound. |
| Difficulty in identifying degradation products. | The concentration of degradation products is too low for characterization, or the analytical technique lacks the required sensitivity. | Concentrate the degraded sample before analysis. Utilize high-sensitivity techniques such as LC-MS/MS to identify and characterize degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
Validated stability-indicating HPLC-UV or LC-MS system
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress:
-
To a known volume of the stock solution, add an equal volume of the desired strength of HCl (e.g., 0.1 M or 1 M).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours). The goal is to achieve a target degradation of approximately 5-20%.
-
At each time point, withdraw an aliquot of the sample.
-
-
Neutralization and Dilution: Neutralize the withdrawn aliquot with an appropriate amount of NaOH solution. Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to acid and heat.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.
-
Data Presentation
The quantitative data from the forced degradation study should be summarized in a clear and structured table to facilitate comparison.
Table 1: Acid Degradation of this compound
| Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 100 | 0 | 0 | 100 |
| 24 | 100 | Data | Data | Data | Data | |
| 48 | 100 | Data | Data | Data | Data | |
| 72 | 100 | Data | Data | Data | Data | |
| 1 M HCl, 60°C | 0 | 100 | 100 | 0 | 0 | 100 |
| 24 | 100 | Data | Data | Data | Data | |
| 48 | 100 | Data | Data | Data | Data | |
| 72 | 100 | Data | Data | Data | Data |
*Populate with experimental data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study.
References
regioselectivity issues in functionalization of imidazopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in the functionalization of the imidazopyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: Why does my functionalization reaction on an unsubstituted imidazo[1,2-a]pyridine preferentially occur at the C3 position?
A1: The C3 position of the imidazo[1,2-a]pyridine ring is the most common site for functionalization due to its electronic properties. The imidazole portion of the fused heterocyclic system is electron-rich, making the C3 carbon highly nucleophilic and susceptible to attack by electrophiles or radicals.[1][2] This inherent reactivity drives the high regioselectivity observed in many reactions, including halogenations, alkylations, and formylations.[3][4][5]
Q2: I am getting a mixture of C3 and C5 substituted products. How can I improve the regioselectivity for the C3 isomer?
A2: Achieving high selectivity for the C3 position often involves fine-tuning the reaction conditions to favor the inherent electronic preference of the ring system. Here are some strategies:
-
Use of Photocatalysts: Visible light-induced reactions, often employing organocatalysts like Rose Bengal or Eosin Y, have shown high efficiency and regioselectivity for C3 functionalization.[5][6]
-
Metal-Free Conditions: For reactions like halogenation and thiocyanation, metal-free approaches have been developed that provide excellent C3 selectivity, avoiding potential side reactions at other positions that might be promoted by metal catalysts.[3][7]
-
Radical Reactions: Many C3-selective reactions proceed through a radical mechanism.[8] Conditions that promote the formation of a radical intermediate are likely to favor substitution at the C3 position.
Below is a troubleshooting workflow to improve C3 regioselectivity.
Caption: Troubleshooting workflow for improving C3 regioselectivity.
Q3: How can I achieve functionalization at the C5 position of the imidazo[1,2-a]pyridine ring?
A3: Functionalization at the C5 position is less common and requires overcoming the intrinsic reactivity of the C3 position.[6] The most effective strategies involve the use of directing groups, which position a catalyst and reactant in proximity to the C5-H bond.
-
Directing Group Strategy: A directing group, such as an N-methoxyamide, can be installed on the imidazopyridine scaffold. In the presence of a suitable transition metal catalyst like Rhodium(III), this group can direct C-H activation and subsequent functionalization (e.g., arylation) specifically to the C5 position.[9] This approach overrides the natural electronic preference of the heterocyclic system.
The diagram below illustrates the principle of directed C5 functionalization.
Caption: Workflow for achieving regioselective C5 functionalization.
Troubleshooting Guides & Experimental Data
Issue 1: Low Yield or Selectivity in C3-Halogenation
If you are experiencing issues with the regioselective halogenation of imidazo[1,2-a]pyridines, consider a transition-metal-free approach, which has been shown to be highly efficient for C3-chloro and C3-bromo derivatives.[3]
Comparative Data for C3-Halogenation
The following table summarizes the yields for a transition-metal-free C3-halogenation protocol using different imidazo[1,2-a]pyridine substrates.[3][10] This method consistently provides the C3-substituted product with good to excellent yields.
| Substrate (Imidazo[1,2-a]pyridine) | Halogenating Agent | Product | Yield (%) |
| 2-Phenyl | NaClO₂ | 3-chloro-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2-(p-Tolyl) | NaClO₂ | 3-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine | 82 |
| 2-(4-Chlorophenyl) | NaClO₂ | 3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 80 |
| 2-Phenyl | NaBrO₂ | 3-bromo-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2-(p-Tolyl) | NaBrO₂ | 3-bromo-2-(p-tolyl)imidazo[1,2-a]pyridine | 90 |
| 2-(4-Chlorophenyl) | NaBrO₂ | 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 88 |
Key Experimental Protocol: Transition-Metal-Free C3-Bromination
This protocol describes a general procedure for the highly regioselective C3-bromination of 2-arylimidazo[1,2-a]pyridines.[3]
Materials:
-
2-Arylimidazo[1,2-a]pyridine (1.0 mmol)
-
Sodium bromite (NaBrO₂) (1.5 mmol)
-
Acetic Acid (AcOH) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
To a stirred solution of the 2-arylimidazo[1,2-a]pyridine in DMF (2 mL) in a sealed tube, add sodium bromite and acetic acid.
-
Seal the tube and heat the reaction mixture at 60 °C for 10 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-bromo-2-arylimidazo[1,2-a]pyridine.
Issue 2: Difficulty Achieving C3-Alkylation with High Yield
For C3-alkylation, Lewis acid-catalyzed reactions with donor-acceptor (DA) cyclopropanes provide an efficient route with broad substrate compatibility and high yields.[4]
Quantitative Data for C3-Alkylation with DA-Cyclopropanes
The table below presents the yields for the C3-alkylation of 2-phenylimidazo[1,2-a]pyridine with various DA-cyclopropanes, demonstrating the efficiency of this method.[4] The reaction is catalyzed by Yb(OTf)₃.
| DA-Cyclopropane Substituent (para-position) | Product | Yield (%) |
| -OCH₃ | 5a | 95 |
| -CH₃ | 5b | 93 |
| -H | 5c | 94 |
| -F | 5d | 93 |
| -Cl | 5e | 90 |
| -Br | 5f | 87 |
| -NO₂ | 5h | 89 |
| -CN | 5i | 86 |
Key Experimental Protocol: Lewis Acid-Catalyzed C3-Alkylation
This protocol provides a general method for the C3-alkylation of imidazo[1,2-a]pyridines using donor-acceptor cyclopropanes.[4]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Donor-acceptor cyclopropane (1.0 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (25 mol %)
-
Acetonitrile (CH₃CN) (3.0 mL)
Procedure:
-
Add the imidazo[1,2-a]pyridine derivative, the donor-acceptor cyclopropane, and Yb(OTf)₃ to a reaction vial.
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at 25 °C for 24 hours. Note: For some substrates, heating may be required.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-alkylated product.
The proposed mechanism for this transformation is depicted below.
Caption: Simplified mechanism for Lewis acid-catalyzed C3-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-Free Regioselective C-3 Thiocyanation of Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Imidazopyridine Synthesis
Welcome to the Technical Support Center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in various synthetic routes to imidazopyridine cores.
General FAQs
Q1: My imidazopyridine synthesis reaction is not working. Where do I start troubleshooting?
A logical first step is to re-examine your reaction setup and reagents. Organometallic reactions, which are common in imidazopyridine synthesis, are often sensitive to air and moisture. Ensure that your solvents are anhydrous, and the reaction is performed under a completely inert atmosphere (e.g., nitrogen or argon). Reagent purity is also critical; impurities can poison catalysts and inhibit the reaction.
Q2: How do I know if my catalyst is the problem?
Catalyst decomposition is a frequent cause of low yields. A visual sign of this is the formation of palladium black, a fine black precipitate indicating that the palladium has crashed out of the catalytic cycle. If your reaction mixture remains colorless when it should change color, it could mean the catalyst has not become active. If the reaction starts but then stalls (as observed by TLC or LC-MS), it may indicate that the catalyst has decomposed or been poisoned over time.[1]
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a widely used method for C-C bond formation in the synthesis of substituted imidazopyridines.[2][3] However, achieving high yields can be challenging.
FAQs for Suzuki Coupling
Q1: I am observing low to no conversion in my Suzuki coupling of a bromo-imidazopyridine with a boronic acid. What are the likely causes?
Several factors could be at play:
-
Suboptimal Catalyst: The choice of palladium catalyst and ligand is crucial. For instance, Pd(PPh₃)₄ has been shown to be effective.[2]
-
Incorrect Base: The base is critical for the activation of the boronic acid. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary to find the optimal one for your specific substrates.
-
Solvent System: The solvent mixture can significantly impact solubility and reaction rate. A common and effective mixture is toluene:ethanol (4:1).[2]
-
Reaction Temperature and Method: Microwave-assisted synthesis can significantly shorten reaction times and improve yields compared to conventional heating.[2]
Q2: I am seeing significant amounts of a dehalogenated byproduct. How can I minimize this?
Dehalogenation is a common side reaction. It can be minimized by carefully optimizing the reaction conditions. This includes screening different palladium catalysts, ligands, bases, and solvents to find a system that favors the desired cross-coupling over the undesired dehalogenation.[2]
Data Presentation: Optimized Suzuki Coupling Conditions
| Parameter | Optimized Condition | Notes |
| Catalyst | Pd(PPh₃)₄ | Other palladium catalysts can also be effective and may require screening. |
| Base | K₂CO₃ | The choice of base can be substrate-dependent. |
| Solvent | Toluene:Ethanol (4:1) | This mixture often provides good solubility for the reagents.[2] |
| Heating | Microwave Irradiation | Can lead to shorter reaction times and higher yields.[2] |
Experimental Protocol: Optimized Suzuki Cross-Coupling
This protocol is based on an optimized procedure for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[2]
-
In a microwave vial, combine the 6-bromo-2-phenylimidazo[4,5-b]pyridine (1 equivalent), the desired boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and K₂CO₃ (2 equivalents).
-
Add a 4:1 mixture of toluene and ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the optimized temperature (e.g., 120 °C) for the optimized time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Suzuki Coupling Troubleshooting Workflow
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is notoriously difficult with certain heterocyclic substrates like imidazopyridines due to catalyst poisoning.[1]
FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a halo-imidazopyridine is giving very low yields. What is the most likely reason?
The most common issue is catalyst poisoning by the pyridine nitrogen of the imidazopyridine substrate.[1] This nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. To overcome this, the choice of a bulky electron-rich phosphine ligand is critical.
Q2: What are the signs of catalyst poisoning in my reaction?
Signs of catalyst poisoning are similar to general catalyst decomposition and include the formation of palladium black or a lack of the expected color change in the reaction mixture.[1] If the reaction starts and then stops, it's a strong indication that the catalyst has been deactivated over time.[1]
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | A strong base is needed to deprotonate the amine-palladium complex, but it should not interfere with the reaction. |
| Solvent | Anhydrous, non-coordinating solvents (e.g., toluene, dioxane) | Polar aprotic solvents like DMF can sometimes coordinate to the palladium and should be used with caution.[1] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Palladium catalysts are sensitive to oxygen.[1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the halo-imidazopyridine, the amine, and the base under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle and Inhibition
References
Technical Support Center: Scale-Up Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful scale-up synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the scale-up production of this compound?
A1: Two primary routes are recommended for the scale-up synthesis, both starting from commercially available 2-amino-5-bromopyridine.
-
Route 1: Via Aldehyde Intermediate: This involves the formation of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde followed by its oxidation to the desired carboxylic acid.
-
Route 2: Via Ester Intermediate: This route proceeds through the synthesis of an ethyl or methyl ester of the target carboxylic acid, which is then hydrolyzed.
The choice of route may depend on factors such as reagent availability, safety considerations on scale, and purification requirements.
Q2: What are the critical parameters to control during the synthesis of the imidazo[1,2-a]pyridine core?
A2: The initial cyclization reaction to form the imidazo[1,2-a]pyridine ring is a crucial step. Key parameters to monitor and control include:
-
Temperature: The reaction of 2-amino-5-bromopyridine with the three-carbon electrophile (e.g., 2-bromomalonaldehyde or an equivalent) is often exothermic. Gradual addition of reagents and efficient cooling are necessary to prevent runaway reactions and the formation of impurities.
-
Solvent: A mixture of ethanol and water is commonly used and offers good solubility for the reactants. Acetonitrile is also a viable option.
-
pH Control: The reaction is typically performed under neutral to slightly basic conditions. Use of a base like sodium bicarbonate can be critical for achieving good yields and preventing the formation of undesired side-products.
Q3: How can I purify the final product, this compound, on a larger scale?
A3: Due to its carboxylic acid functionality, the product's solubility is pH-dependent. This property can be exploited for purification.
-
Extraction: After the reaction, the crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This will form the soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Precipitation/Crystallization: The aqueous layer containing the product salt is then acidified (e.g., with HCl) to precipitate the carboxylic acid. The pH should be carefully adjusted to ensure complete precipitation. The solid product can then be collected by filtration. For higher purity, recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, is recommended.
Q4: Are there any known safety hazards associated with the reagents used in this synthesis?
A4: Yes, several reagents require careful handling, especially on a larger scale:
-
2-Bromomalonaldehyde: This reagent is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Chlorite (used in Pinnick oxidation): This is a strong oxidizing agent and can form explosive mixtures with organic materials. It is also toxic. Avoid contact with combustible materials and handle with care.
-
Chromium-based reagents (e.g., Jones reagent): These are highly toxic and carcinogenic and should be avoided if possible, especially for scale-up. The Pinnick oxidation is a safer alternative.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before scaling up any reaction.
Troubleshooting Guides
Route 1: Aldehyde Intermediate and Oxidation
Problem 1: Low yield in the synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal pH | Ensure the reaction mixture is maintained at a neutral to slightly basic pH. If acidic byproducts are formed, consider adding a non-nucleophilic base. |
| Impure starting materials | Verify the purity of 2-amino-5-bromopyridine and 2-bromomalonaldehyde. Impurities can lead to side reactions. |
| Inefficient extraction | During workup, ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary. |
Problem 2: Incomplete oxidation of the aldehyde to the carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Insufficient oxidant | Ensure at least a stoichiometric amount of the oxidizing agent is used. For Pinnick oxidation, a slight excess of sodium chlorite is often employed. |
| Deactivation of the oxidant | The active oxidizing species in the Pinnick oxidation, chlorous acid, can be consumed by side reactions. Ensure an efficient scavenger (e.g., 2-methyl-2-butene) is used to remove the hypochlorous acid byproduct.[1][2] |
| Low reaction temperature | While the reaction is often run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential decomposition at higher temperatures. |
Problem 3: Formation of over-oxidized or chlorinated byproducts during Pinnick oxidation.
| Potential Cause | Troubleshooting Step |
| Reaction with hypochlorous acid | The hypochlorous acid (HOCl) byproduct is a reactive oxidizing agent.[1] Increase the amount of scavenger (e.g., 2-methyl-2-butene) to effectively quench the HOCl as it is formed. |
| Reaction pH is too low | A buffer, such as sodium dihydrogen phosphate (NaH2PO4), is crucial to maintain the optimal pH for the oxidation and minimize side reactions. |
Route 2: Ester Intermediate and Hydrolysis
Problem 1: Low yield in the synthesis of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS. The reaction of 2-amino-5-bromopyridine with ethyl bromopyruvate may require elevated temperatures (reflux) and extended reaction times. |
| Side reactions | The use of a non-nucleophilic base can be beneficial to neutralize any HBr formed during the reaction, preventing potential side reactions with the starting materials or product. |
Problem 2: Incomplete hydrolysis of the ester.
| Potential Cause | Troubleshooting Step |
| Insufficient base or water | For saponification, ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. The presence of water is essential for the hydrolysis to occur. |
| Steric hindrance | The ester group at the 3-position may experience some steric hindrance. Increasing the reaction temperature and/or using a co-solvent like methanol or ethanol can improve the rate of hydrolysis. |
| Reversibility of the reaction | While saponification is generally considered irreversible, ensuring a sufficient excess of base will drive the reaction to completion. |
Problem 3: Degradation of the product under harsh hydrolysis conditions.
| Potential Cause | Troubleshooting Step |
| High temperature or prolonged reaction time | Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessively high temperatures, which could lead to decomposition of the imidazo[1,2-a]pyridine core. |
| Strong basic conditions | While a base is required, overly harsh conditions are not always necessary. A systematic study of base concentration and temperature can help identify optimal conditions that favor hydrolysis without causing degradation. |
Experimental Protocols
Route 1: Synthesis via Aldehyde Intermediate
Step 1.1: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
-
Reaction: 2-amino-5-bromopyridine reacts with 2-bromomalonaldehyde in a 1:1 mixture of ethanol and water.
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a 1:1 mixture of ethanol and water, add 2-bromomalonaldehyde (1.2 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Parameter | Value |
| Reactants | 2-amino-5-bromopyridine, 2-bromomalonaldehyde |
| Solvent | Ethanol/Water (1:1) |
| Temperature | Reflux (80-90 °C) |
| Typical Yield | ~53%[3] |
Step 1.2: Oxidation to this compound (Pinnick Oxidation)
-
Reaction: The aldehyde is oxidized to a carboxylic acid using sodium chlorite.
-
Procedure:
-
Dissolve 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) as a scavenger.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH2PO4) (1.5 eq) in water.
-
Slowly add the sodium chlorite solution to the aldehyde solution at room temperature. An ice bath may be necessary to control the exotherm on a larger scale.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Adjust the pH to ~9-10 with NaOH and wash with ethyl acetate to remove neutral impurities.
-
Acidify the aqueous layer with HCl to pH ~3-4 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
| Parameter | Value |
| Reactants | 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, Sodium Chlorite |
| Solvent | tert-Butanol/Water |
| Reagents | 2-methyl-2-butene, NaH2PO4 |
| Temperature | Room Temperature |
| Typical Yield | High (often >90% for Pinnick oxidations) |
Route 2: Synthesis via Ester Intermediate
Step 2.1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
-
Reaction: 2-amino-5-bromopyridine reacts with ethyl bromopyruvate.
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
| Parameter | Value |
| Reactants | 2-amino-5-bromopyridine, Ethyl bromopyruvate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | Moderate to good |
Step 2.2: Hydrolysis to this compound
-
Reaction: Saponification of the ethyl ester using a base.
-
Procedure:
-
Dissolve ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to 50-60 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl to pH ~3-4 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
| Parameter | Value |
| Reactant | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate |
| Solvent | Methanol/Water or Ethanol/Water |
| Reagent | Sodium Hydroxide |
| Temperature | 50-60 °C |
| Typical Yield | High |
Visualized Experimental Workflows
Caption: Synthetic workflow for Route 1 via the aldehyde intermediate.
Caption: Synthetic workflow for Route 2 via the ester intermediate.
Caption: A logical approach to troubleshooting experimental issues.
References
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Preparations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from imidazo[1,2-a]pyridine preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in imidazo[1,2-a]pyridine syntheses?
Common impurities can include unreacted starting materials such as 2-aminopyridines, aldehydes, and isocyanides, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction. Side products can also form, for instance, through Ugi-type reactions when using aliphatic aldehydes in the GBB synthesis. Additionally, byproducts can arise from reactions conducted at elevated temperatures.
Q2: How can I monitor the progress of my reaction and the purity of my product?
Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. A typical eluting system is a mixture of hexane and ethyl acetate.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The purity of the final product can also be assessed by TLC, where a single spot indicates a likely pure compound. Further characterization by NMR, mass spectrometry, and HPLC is recommended for definitive purity assessment.[2]
Q3: What are the recommended general methods for purifying crude imidazo[1,2-a]pyridines?
The most common purification techniques are recrystallization and column chromatography. Recrystallization from solvents like ethanol or methanol can be effective for crystalline products.[3][4] For non-crystalline products or complex mixtures of impurities, silica gel column chromatography using a hexane/ethyl acetate gradient is frequently employed.[1][5] In some cases, if the reaction goes to completion and forms a clean product, simple filtration and washing of the precipitate with a suitable solvent like ethanol may be sufficient.[6]
Q4: My imidazo[1,2-a]pyridine product is a non-crystalline oil. How should I purify it?
For oily products, silica gel column chromatography is the most suitable purification method. A step-by-step protocol for column chromatography is provided in the Experimental Protocols section.
Q5: I am working on an industrial scale. Are there specific purification strategies you would recommend?
For larger scale purification, avoiding halogenated solvents is often preferred for environmental and safety reasons. One effective industrial method involves the formation of a sulfate salt of the imidazo[1,2-a]pyridine, which can facilitate purification, followed by neutralization to recover the free base.
Troubleshooting Guides
Issue 1: Persistent Impurities After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of product and impurity | The polarity of the eluent is not optimal for separation. | 1. Adjust Solvent System: Systematically vary the ratio of your hexane/ethyl acetate eluent. Small, incremental changes can significantly impact separation. 2. Try a Different Solvent System: Consider adding a third solvent with different properties, such as dichloromethane or a small amount of methanol, to alter the selectivity of the separation. |
| Streaking of the product on the TLC plate and column | The compound may be too polar for the silica gel, or it might be degrading on the stationary phase. | 1. Use a More Polar Mobile Phase: Gradually increase the polarity of the eluent. 2. Deactivate Silica Gel: Prepare a slurry of silica gel with a small percentage of a polar solvent like triethylamine in your eluent before packing the column. This can help to reduce tailing of basic compounds. 3. Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) as an alternative to silica gel. |
| Product seems to decompose on the column | The imidazo[1,2-a]pyridine derivative may be sensitive to the acidic nature of silica gel. | 1. Use Neutralized Silica Gel: Wash the silica gel with a dilute solution of a base like triethylamine in your eluent before packing the column. 2. Use Alumina: Switch to neutral or basic alumina as the stationary phase. |
Issue 2: Problems During Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling | The solution is not supersaturated, or the product is highly soluble in the chosen solvent even at low temperatures. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure product if available. 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product. 3. Add an Anti-Solvent: Slowly add a solvent in which your product is insoluble (but your impurities are soluble) to the solution until it becomes cloudy, then warm until it is clear again and allow to cool slowly. |
| Product "oils out" instead of crystallizing | The melting point of the product is lower than the boiling point of the solvent, or the product is precipitating too quickly from a highly supersaturated solution. | 1. Lower the Crystallization Temperature: Use a cooling bath to slowly lower the temperature. 2. Use a Lower-Boiling Solvent: Choose a solvent with a lower boiling point. 3. Use a More Dilute Solution: Start the recrystallization process with a more dilute solution to allow for slower crystal growth. |
| Low recovery of the product | The product has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Cool the Solution Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. 2. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Data Presentation
The following tables provide illustrative data for the purification of a representative imidazo[1,2-a]pyridine derivative. Note: This data is for demonstration purposes and actual results may vary depending on the specific compound and experimental conditions.
Table 1: Comparison of Purification Methods for 2-phenylimidazo[1,2-a]pyridine
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85% | >98% | 75 | Effective for removing less polar impurities. |
| Silica Gel Column Chromatography | 85% | >99% | 85 | More effective for a wider range of impurities. |
| Filtration and Washing | 95% | >97% | 90 | Only suitable for reactions that proceed very cleanly. |
Table 2: Solvent Selection for Recrystallization of Imidazo[1,2-a]pyridine Derivatives
| Imidazo[1,2-a]pyridine Derivative | Good Recrystallization Solvents | Poor Recrystallization Solvents |
| 2-Phenylimidazo[1,2-a]pyridine | Ethanol, Methanol | Hexane, Water |
| 3-Amino-2-phenylimidazo[1,2-a]pyridine | Isopropanol, Acetonitrile | Diethyl ether, Toluene |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | Ethanol/Water mixture | Chloroform |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of imidazo[1,2-a]pyridines using flash column chromatography.
-
Preparation of the Silica Gel Slurry: In a beaker, add silica gel (230-400 mesh) to a suitable eluent (e.g., a 9:1 hexane/ethyl acetate mixture). Stir gently to create a uniform slurry.
-
Packing the Column: Secure a glass column in a vertical position. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the excess solvent to drain until it is level with the top of the silica gel.
-
Loading the Sample: Dissolve the crude imidazo[1,2-a]pyridine in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin adding the eluent to the top of the column. Apply pressure (e.g., with a hand pump or nitrogen line) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified imidazo[1,2-a]pyridine.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of solid imidazo[1,2-a]pyridine derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualizations
References
- 1. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Catalyst Selection for C-H Functionalization of Imidazopyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the C-H functionalization of imidazopyridine scaffolds.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction of imidazopyridine is giving low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in C-H functionalization of imidazopyridine can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The chosen catalyst may be inactive or poisoned. Ensure the catalyst is from a reliable source and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider a trial reaction with a known, reactive substrate to confirm catalyst activity. Heteroatoms in complex substrates can sometimes coordinate strongly with the metal center, leading to catalyst deactivation[1].
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Optimization of these parameters is often necessary. For instance, increasing the reaction temperature or time may improve yields, but can also lead to side product formation[2]. A screening of different solvents is also advisable as they can significantly influence catalyst solubility and reactivity.
-
Base Selection: In many C-H functionalization reactions, a base is crucial. The strength and type of base can dramatically affect the outcome. For example, in a decarboxylative Petasis-like reaction for C-3 functionalization, a strong, non-nucleophilic base like KOtBu was found to be essential for good yields[2].
-
Oxidant: Many C-H functionalization reactions are oxidative. The choice and amount of oxidant are critical. Insufficient oxidant will lead to incomplete conversion, while an excess can cause over-oxidation or degradation of the starting material or product. In some cases, air or oxygen can serve as the terminal oxidant[3][4].
-
Substrate Reactivity: The electronic and steric properties of the substituents on the imidazopyridine ring can significantly impact reactivity. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it. Highly hindered substrates may require more forcing conditions or a different catalytic system.
Q2: I am observing poor regioselectivity in my reaction. How can I control the site of functionalization on the imidazopyridine ring?
A2: Achieving high regioselectivity is a common challenge. The inherent electronic properties of the imidazopyridine ring favor functionalization at the C3 position due to its nucleophilic character[2]. However, other positions can be targeted:
-
Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. A directing group installed on the imidazopyridine scaffold can guide the catalyst to a specific C-H bond, often overcoming the inherent reactivity of the molecule.
-
Catalyst and Ligand Choice: The choice of metal catalyst and coordinating ligands can significantly influence regioselectivity. Bulky ligands can sterically hinder approach to certain positions, favoring functionalization at less hindered sites. Different metals also exhibit different intrinsic preferences for C-H activation.
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling selectivity. For instance, radical-based reactions may exhibit different selectivity patterns compared to concerted metalation-deprotonation pathways. Recent advances in visible-light photoredox catalysis have opened new avenues for regioselective functionalizations[5][6].
Q3: My catalyst appears to be deactivating over the course of the reaction. What are the potential causes and solutions?
A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions and lower yields. Potential causes include:
-
Product Inhibition: The product of the reaction may coordinate more strongly to the catalyst than the starting material, leading to inhibition.
-
Impurity Poisoning: Impurities in the starting materials, solvent, or reagents can act as catalyst poisons. Purification of all reaction components is crucial.
-
Thermal Decomposition: The catalyst may not be stable at the required reaction temperature. Running the reaction at the lowest effective temperature can help mitigate this.
-
Aggregation: The active catalytic species may aggregate to form inactive particles. The use of appropriate ligands can often stabilize the catalyst and prevent aggregation.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed C-H Arylation
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material. | Inactive catalyst. | - Verify the quality and handling of the Pd catalyst. - Consider pre-activation of the catalyst. |
| Inappropriate oxidant. | - Screen different oxidants (e.g., AgOAc, Cu(OAc)₂, O₂). - Optimize the stoichiometry of the oxidant. | |
| Poor solvent choice. | - Test a range of solvents with different polarities (e.g., dioxane, toluene, DMF). | |
| Significant amount of starting material remains, with some product formation. | Insufficient reaction time or temperature. | - Increase the reaction time. - Gradually increase the reaction temperature, monitoring for decomposition. |
| Catalyst deactivation. | - Add a fresh portion of the catalyst midway through the reaction. - Use a more robust ligand to stabilize the catalyst. | |
| Formation of significant side products (e.g., homocoupling of the aryl source). | Incorrect reaction stoichiometry. | - Optimize the ratio of imidazopyridine to the arylating agent. |
| Suboptimal ligand. | - Screen different phosphine or N-heterocyclic carbene (NHC) ligands. |
Guide 2: Poor Regioselectivity in C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C3 functionalized products. | Inherent reactivity of the substrate. | - Introduce a directing group at a position that favors functionalization at the desired site. |
| Catalyst and/or ligand not selective enough. | - Screen different transition metal catalysts (e.g., Rh, Ru, Ir) known for different selectivities[3][4]. - Employ bulkier ligands to sterically block the undesired position. | |
| Functionalization at an undesired position on the pyridine ring. | Reaction conditions favoring a different pathway. | - Modify reaction conditions (temperature, solvent) to potentially favor a different mechanistic pathway with altered selectivity. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine
This protocol is a generalized procedure based on common literature methods. Optimization for specific substrates is likely required.
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the imidazo[1,2-a]pyridine substrate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated imidazo[1,2-a]pyridine.
Visualizations
Caption: A typical experimental workflow for the C-H functionalization of imidazopyridine.
Caption: A logical flowchart for troubleshooting low yields in C-H functionalization reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Analysis of its Kinase Inhibitor Potential
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the kinase inhibitory activity of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is not currently available in the public domain, its core chemical scaffold, imidazo[1,2-a]pyridine, is a well-established "privileged structure" in medicinal chemistry. This framework is found in numerous compounds that exhibit potent and selective inhibition of various protein kinases, which are critical regulators of cellular processes and attractive targets for drug development, particularly in oncology.
This guide provides a comparative analysis of representative kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold against other well-established kinase inhibitors. The information presented is based on published experimental data for close structural analogs, offering insights into the potential of this chemical class.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of selected imidazo[1,2-a]pyridine-based kinase inhibitors against their respective targets, alongside comparable data for well-known, non-imidazo[1,2-a]pyridine kinase inhibitors.
| Compound ID | Kinase Target | IC50 (nM) | Compound Class |
| 9e | CLK1 | 4 | Imidazo[1,2-a]pyridine |
| 13k | PI3Kα | 1.94 | Imidazo[1,2-a]pyridine |
| 11iii | CDK2 | 14,450 | Imidazo[1,2-a]pyridine |
| Staurosporine | Broad Spectrum | ~3-20 | Indolocarbazole |
| Dasatinib | Multi-targeted | BCR-ABL: <1, SRC: 0.5 | Aminopyrimidine |
| Dinaciclib | CDK2 | 1 | Pyridopyrimidine |
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of kinase inhibitors. Specific details may vary based on the kinase and the detection method used.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Test Compound (Inhibitor)
-
Kinase Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate Reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the reaction mixture. Include a control with solvent only (no inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader. The signal is typically inversely proportional to the inhibitor's potency.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate Reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets, providing evidence of target engagement by an inhibitor.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and its phosphorylated form)
-
Secondary antibodies (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues treated with the inhibitor to extract proteins. Determine protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein or its phosphorylated form.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody that binds to the primary antibody and is conjugated to a detectable enzyme.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target protein.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated by the potent and selective activities of its derivatives against various kinases, strategic modifications to this core structure can lead to the discovery of effective therapeutic agents. While this compound itself has not been characterized as a kinase inhibitor, the data from its close analogs strongly suggest that further investigation into this and related compounds is warranted. The experimental protocols provided in this guide offer a framework for the evaluation of such compounds in a drug discovery setting.
A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into four main approaches:
-
Tschitschibabin Reaction: A classic condensation method.
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: A versatile multicomponent approach.
-
Microwave-Assisted Synthesis: A modern technique for rapid and efficient synthesis.
-
Copper-Catalyzed Synthesis: A powerful method for C-N bond formation.
Each of these methodologies offers distinct advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and environmental impact.
Comparative Performance Data
The following tables summarize quantitative data for each of the key synthetic routes, allowing for a direct comparison of their efficiencies under various conditions.
Table 1: Tschitschibabin Reaction Performance
| 2-Aminopyridine Derivative | α-Bromoketone Derivative | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | Ethanol | Reflux | 4h | 85 | [1] |
| 2-Amino-5-methylpyridine | 2-Bromo-4'-chloroacetophenone | DMF | 100 | 2h | 92 | [2] |
| 2-Aminopyridine | 2-Bromo-1-(p-tolyl)ethanone | Acetonitrile | Reflux | 6h | 88 | [1] |
| 2-Amino-4-picoline | 2-Bromoacetophenone | Isopropanol | 80 | 3h | 90 | [2] |
Table 2: Groebke–Blackburn–Bienaymé (GBB) Reaction Performance
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol | RT | 95 | [3] |
| 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl | Water | 60 | 67-86 | [4] |
| 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | Dioxane | 80 | 78 | [3] |
| 2-Aminopyridine | 4-Nitrobenzaldehyde | Benzyl isocyanide | Yb(OTf)₃ | DCM/MeOH | 100 (MW) | 92 | [5] |
Table 3: Microwave-Assisted Synthesis Performance
| 2-Aminopyridine Derivative | Ketone/α-Bromoketone | Additional Reagents | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | NBS | Lemon Juice | 400 | 15 | 92 | [6] |
| Pyridine | 2-Bromoacetophenone | NH₄OAc | Solvent-free | 180 | 4 | 98 | [7] |
| 2-Aminopyridine | 2-Bromo-4'-methoxyacetophenone | - | PEG-400/Water | - | - | 91 | [8] |
| 2-Aminonicotinic acid | Chloroacetaldehyde | - | Water | - | 30 | 92-95 | [9] |
Table 4: Copper-Catalyzed Synthesis Performance
| 2-Aminopyridine Derivative | Coupling Partner | Copper Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Phenylacetylene | CuI | NaHSO₄·SiO₂ | Toluene | Reflux | 90 | [10][11] |
| 2-Aminopyridine | (E)-β-Nitrostyrene | CuBr | - | DMF | 80 | 90 | [12] |
| 2-Aminopyridine | Phenylacetylene | Cu(OAc)₂ | - | Air | 120 | 85 | [13] |
| 2-Aminopyridine | Ynamide | Cu(OTf)₂ | - | 1,2-DCE | 80 | 82 | [14] |
Experimental Protocols
Detailed methodologies for key examples of each synthetic route are provided below.
Protocol 1: Tschitschibabin Reaction
Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), 2-bromoacetophenone (1.0 mmol) is added.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting solid is filtered, washed with water, and dried to afford the crude product.
-
The crude product is recrystallized from ethanol to yield pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Reaction
Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
-
In a round-bottom flask, 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and scandium(III) triflate (10 mol%) are dissolved in methanol (10 mL).
-
The mixture is stirred at room temperature for 10 minutes.
-
tert-Butyl isocyanide (1.1 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired product.
Protocol 3: Microwave-Assisted Synthesis
Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
A mixture of acetophenone (1.0 mmol) and N-bromosuccinimide (NBS) (1.0 mmol) in lemon juice (5 mL) is irradiated in a microwave reactor at 400 W for 10-15 minutes to form α-bromoacetophenone in situ.
-
2-Aminopyridine (1.0 mmol) is then added to the reaction mixture.
-
The mixture is further irradiated under the same microwave conditions for an additional 5-10 minutes.
-
After the reaction is complete, the mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Protocol 4: Copper-Catalyzed Synthesis
Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
A mixture of 2-aminopyridine (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (5 mol%) in toluene (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 120°C for 12 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to provide the product.
Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each of the primary synthetic routes.
Caption: Proposed mechanism for the Tschitschibabin reaction.
Caption: Mechanism of the Groebke–Blackburn–Bienaymé reaction.
Caption: Workflow for microwave-assisted imidazo[1,2-a]pyridine synthesis.
Caption: A plausible mechanism for copper-catalyzed synthesis.
Comparative Analysis and Conclusion
Each synthetic route to imidazo[1,2-a]pyridines presents a unique set of advantages and limitations that must be considered in the context of the desired application.
-
Tschitschibabin Reaction: This classical method is straightforward and often provides good yields for simple substrates. However, it can require harsh conditions and the use of lachrymatory α-haloketones, which are a significant drawback from a safety and handling perspective.
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: As a multicomponent reaction, the GBB synthesis is highly efficient in terms of atom economy and step-count. It allows for the rapid generation of diverse libraries of 3-aminoimidazo[1,2-a]pyridines in a single pot. The main limitation can be the availability and stability of the required isocyanide starting materials.
-
Microwave-Assisted Synthesis: The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[6][7] This methodology aligns well with the principles of green chemistry, especially when conducted in environmentally benign solvents like water or PEG, or even under solvent-free conditions.[8][9]
-
Copper-Catalyzed Synthesis: Copper catalysis offers a powerful and versatile approach, enabling the use of readily available starting materials like alkynes and nitroolefins.[10][11][12] These methods often proceed under milder conditions than traditional condensation reactions and can tolerate a broader range of functional groups. The primary consideration is the need for a metal catalyst, which may require removal from the final product, particularly in pharmaceutical applications.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 5. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Imidazopyridine Derivatives: A Comparative Guide to Their Biological Activity in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of various imidazopyridine derivatives on colon cancer cell lines, supported by experimental data. The information presented herein is intended to aid in the research and development of novel therapeutics for colorectal cancer.
Comparative Efficacy of Imidazopyridine Derivatives
Imidazopyridine derivatives have demonstrated significant cytotoxic and anti-proliferative activity against a range of colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives are summarized below, showcasing their potency and selectivity.
| Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Imidazopyridine-quinoline hybrid (8) | HCT-15 | 0.31 | [1] |
| Imidazopyridine-quinoline hybrid (12) | HCT-15 | 0.30 | [1] |
| Imidazopyridine-carbazole hybrid (13) | HCT-15 | 0.30 | [1] |
| Imidazole derivative (5) | HCT-116 | < 5 | [2] |
| Selenylated imidazo[1,2-a]pyridine (MRK-107) | Caco-2 | 2.4 | [3] |
| Selenylated imidazo[1,2-a]pyridine (MRK-107) | HT-29 | 1.1 | [3] |
| 6-substituted imidazo[1,2-a]pyridine (32-35) | Caco-2 | 6.57 | [4] |
| 6-substituted imidazo[1,2-a]pyridine (32-35) | HT-29 | 6.43 | [4] |
| Imidazole | DLD-1 | ~11 | [5][6] |
| Imidazole | HCT-116 | ~13 | [5][6] |
| Pyrazino-imidazolinone derivative (5a) | HCT-116 (p53-/-) | 0.23 | [7] |
| Pyrazino-imidazolinone derivative (5d) | HCT-116 (p53-/-) | 0.20 | [7] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of action for many imidazopyridine derivatives is the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Apoptosis
Flow cytometry analysis using Annexin V/PI staining has been instrumental in quantifying the apoptotic effects of these compounds. For instance, treatment of DLD-1 cells with imidazole resulted in a significant increase in the apoptotic cell population.[5] At concentrations of 12 µM and 24 µM, the apoptotic cell count reached 17.86% and 29.21%, respectively, compared to 1.98% in untreated control cells.[5] This indicates a dose-dependent induction of apoptosis.
Cell Cycle Analysis
Imidazopyridine derivatives have also been shown to cause cell cycle arrest, primarily at the G1/G0 or G2/M phases. Following treatment with imidazole, the proportion of DLD-1 cells in the G1/G0 phase increased from 43.78% at 12 µM to 57.65% at 36 µM, with a corresponding decrease in the S and G2/M phases.[5] In another study, a novel imidazo[1,2-a]pyridine derivative induced a significant G2/M cell cycle arrest in melanoma and cervical cancer cells, with the G2/M population increasing from 2.58% to 24.59% in A375 cells.[8]
| Compound | Cell Line | Effect | Observation | Reference |
| Imidazole | DLD-1 | Apoptosis | 29.21% apoptotic cells at 24 µM | [5] |
| Imidazole | DLD-1 | Cell Cycle Arrest | 57.65% of cells in G1/G0 at 36 µM | [5] |
| Imidazo[1,2-a]pyridine derivative (6) | A375 (Melanoma) | Cell Cycle Arrest | G2/M population increased to 24.59% at 10 µM | [8] |
Modulation of Key Signaling Pathways
The anti-cancer activity of imidazopyridine derivatives is often attributed to their ability to modulate critical signaling pathways that regulate cell growth, proliferation, and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is frequently dysregulated in colorectal cancer. Certain imidazopyridine-tethered chalcones, such as CHL-C, have been shown to down-regulate key components of this pathway.[9] Western blot analysis revealed that CHL-C treatment significantly reduced the levels of β-catenin, Wnt3a, FZD-1, Axin-1, and phosphorylated GSK-3β (Ser9), while increasing the levels of phosphorylated GSK3β (Tyr216) and β-TrCP.[9]
Fig. 1: Wnt/β-catenin signaling pathway modulation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial regulator of cell survival and proliferation. Imidazole treatment has been shown to suppress the activation of Akt in DLD-1 colon cancer cells.[6] Furthermore, some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit the AKT/mTOR pathway.[8]
Fig. 2: PI3K/Akt signaling pathway inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of the ERK/MAPK signaling pathway has been shown to suppress the proliferation and migration of colon cancer cells.[10] While direct evidence for imidazopyridine derivatives targeting this pathway in colon cancer is still emerging, it represents a plausible mechanism of action given the interconnectedness of these signaling networks.
Fig. 3: MAPK/ERK signaling pathway.
Experimental Workflow
The validation of the biological activity of imidazopyridine derivatives typically follows a structured experimental workflow.
Fig. 4: General experimental workflow.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed colon cancer cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the imidazopyridine derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of imidazopyridine derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins within a sample.
-
Protein Extraction: Treat cells with imidazopyridine derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-Akt, Akt, ERK, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Colon Cancer Cells with Pyrazino-Imidazolinone Derivatives: Synthesis, Molecular Docking, and in Vitro Evaluation of Anti-Proliferative and Pro-Apoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel drug prejudice scaffold-imidazopyridine-conjugate can promote cell death in a colorectal cancer model by binding to β-catenin and suppressing the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Imidazopyridines in Cancer Research
An objective comparison of 6-substituted imidazopyridines as PI3Kα inhibitors and cytotoxic agents against colon cancer, supported by experimental data.
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic substitution on this ring system, particularly at the 6-position, has been shown to significantly modulate the pharmacological properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of 6-substituted imidazopyridine derivatives: those designed as inhibitors of the PI3Kα enzyme and those evaluated for their cytotoxic effects against human colon cancer cell lines.
Comparative Analysis of Biological Activity
The following sections detail the SAR for two distinct applications of 6-substituted imidazopyridines, highlighting how modifications at the 6-position and other positions on the scaffold influence their activity as specific enzyme inhibitors versus broader cytotoxic agents.
Imidazopyridine Derivatives as PI3Kα Inhibitors
Phosphatidylinositol-3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. The α-isoform of PI3K (PI3Kα) is frequently mutated in various cancers, making it a key target for anticancer drug development.[3][4] A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα.[3][5]
The SAR studies for these compounds indicate that the nature of the substituent at the 6-position of the imidazopyridine ring, in concert with modifications at the 2- and 8-positions, is critical for potent and selective inhibition of PI3Kα.
| Compound ID | 6-Position Substituent | 2-Position Substituent | 8-Position Substituent | PI3Kα IC50 (nM) |
| 1a | -H | -(pyrrolidin-1-yl)carbonyl | -Br | >10000 |
| 1b | -CH3 | -(pyrrolidin-1-yl)carbonyl | -Br | 3600 |
| 1c | -F | -(pyrrolidin-1-yl)carbonyl | -Br | 2500 |
| 2a | -CH3 | -(pyrrolidin-1-yl)carbonyl | -phenyl | 340 |
| 2b | -CH3 | -(pyrrolidin-1-yl)carbonyl | 3-fluorophenyl | 150 |
Data synthesized from a study on 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.[3]
From the data, it is evident that the presence of a small electron-donating group, such as a methyl group at the 6-position (Compound 1b ), improves the inhibitory activity compared to the unsubstituted analog (Compound 1a ). Further enhancement is seen when the bromine at the 8-position is replaced with a phenyl or a substituted phenyl group (Compounds 2a and 2b ), with the 3-fluorophenyl substituent yielding the most potent compound in this series.
Imidazopyridine Derivatives as Cytotoxic Agents Against Colon Cancer
In a different therapeutic approach, 6-substituted imidazo[1,2-a]pyridines have been investigated for their direct cytotoxic effects on colon cancer cell lines, such as HT-29 and Caco-2.[6] In this context, the SAR reveals a different set of structural requirements for potent anticancer activity.
These studies suggest that the imidazopyridine-induced cell death in these colon cancer cell lines is mediated through the activation of apoptotic pathways, including the release of cytochrome c and the activation of caspases 3 and 8.[6]
| Compound ID | 6-Position Substituent | 3-Position Substituent | R Group on 3-substituent | HT-29 IC50 (µM) | Caco-2 IC50 (µM) |
| 3a | -Br | -CN | - | >50 | >50 |
| 3b | -Br | -(4-chlorophenyl) | - | 7.8 | 6.4 |
| 3c | -CH3 | -(4-chlorophenyl) | - | 8.2 | 7.1 |
| 3d | -OCH3 | -(4-chlorophenyl) | - | 9.5 | 8.3 |
Data synthesized from a study on 6-substituted imidazo[1,2-a]pyridines and their biological activity against colon cancer cell lines.[6][7]
In this series, a bromine atom at the 6-position (Compound 3b ) appears to be optimal for cytotoxic activity against both HT-29 and Caco-2 cell lines. The presence of a methyl (Compound 3c ) or methoxy (Compound 3d ) group at the 6-position results in a slight decrease in potency. This contrasts with the PI3Kα inhibitor series, where a methyl group was beneficial. This highlights the distinct structural requirements for targeted enzyme inhibition versus broader cytotoxicity.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: PI3Kα signaling pathway and the inhibitory action of 6-substituted imidazopyridines.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
Detailed Experimental Protocols
For the purpose of reproducibility and clear comparison, detailed methodologies for the key experiments are provided below.
PI3Kα (p110α/p85α) Kinase Assay Protocol
This protocol is adapted from standard biochemical kinase assays used to determine the potency of inhibitors.[8]
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.
- ATP Solution: Prepare a 250 µM stock solution of ATP in water.
- Lipid Substrate: Prepare a mixture of PIP2:PS lipid substrate.
- Test Compounds: Prepare serial dilutions of the 6-substituted imidazopyridine derivatives in 100% DMSO. Further dilute in kinase buffer to the desired concentrations.
2. Assay Procedure:
- In a 384-well low-volume plate, add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
- Prepare a mixture of the PI3Kα enzyme and the lipid substrate in the kinase buffer. Add 4 µL of this enzyme/lipid mixture to each well.
- Initiate the kinase reaction by adding 0.5 µL of the 250 µM ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and quantify the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay Protocol
This protocol is a standard colorimetric assay for assessing cell viability and is widely used to evaluate the cytotoxic potential of chemical compounds.[9]
1. Cell Culture and Plating:
- Culture human colon cancer cell lines (e.g., HT-29) in Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Harvest the cells and seed them into 96-well plates at a density of 5 x 10^5 cells/well in 200 µL of medium. Allow the cells to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the 6-substituted imidazopyridine derivatives in the culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
- Incubate the plates for 24-48 hours at 37°C in a 5% CO2 atmosphere.
3. MTT Assay and Absorbance Measurement:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The structure-activity relationship of 6-substituted imidazopyridines is highly dependent on the biological target and the desired therapeutic outcome. For the inhibition of PI3Kα, small electron-donating groups at the 6-position, such as a methyl group, are favorable for enhancing potency. In contrast, for inducing cytotoxicity in colon cancer cells, a halogen, specifically bromine, at the 6-position appears to be more effective.
This comparative guide underscores the importance of nuanced structural modifications in drug design and highlights the versatility of the imidazopyridine scaffold. The provided data and experimental protocols offer a valuable resource for researchers in the field of oncology and medicinal chemistry, facilitating the rational design and development of novel imidazopyridine-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
Comparative In Vitro Evaluation of Imidazo[1,2-a]pyridine Analogs as Anticancer Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of novel Imidazo[1,2-a]pyridine derivatives, with a focus on their performance against various cancer cell lines and insights into their mechanisms of action.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] This guide provides a comparative analysis of the in vitro anticancer effects of various analogs of this family, including derivatives with substitutions at the 6-position, akin to 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. The data presented herein is collated from multiple studies to facilitate an objective comparison of their cytotoxic performance and to provide detailed experimental methodologies.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various imidazo[1,2-a]pyridine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below for easy comparison.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs Against Melanoma and Cervical Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine (Compound 5) | A375 (Melanoma) | 20.1 | [4] |
| WM115 (Melanoma) | 25.3 | [4] | |
| HeLa (Cervical) | 44.6 | [4] | |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | 9.7 | [4] |
| WM115 (Melanoma) | 11.2 | [4] | |
| HeLa (Cervical) | 21.3 | [4] | |
| 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine (Compound 7) | A375 (Melanoma) | 18.5 | [4] |
| WM115 (Melanoma) | 22.4 | [4] | |
| HeLa (Cervical) | 33.8 | [4] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 | 45 | [5] |
| IP-6 | HCC1937 | 47.7 | [5] |
| IP-7 | HCC1937 | 79.6 | [5] |
| HS-104 | MCF-7 | 1.2 | [5] |
| HS-106 | MCF-7 | < 10 | [5] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | MCF-7 | 11 | [6] |
| Compound 18 | MCF-7 | 14.81 ± 0.20 | [7] |
| Compound 11 | MCF-7 | 20.47 ± 0.10 | [7] |
Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Hep-2 (Laryngeal) | 11 | [6] |
| HepG2 (Hepatocellular) | 13 | [6] | |
| A375 (Melanoma) | 11 | [6] | |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| Compound 18 | HT-29 (Colon) | 10.11 ± 0.70 | [7] |
| Compound 13k | HCC827 | 0.09 - 0.43 | [8] |
Mechanism of Action
Several studies have delved into the mechanisms by which imidazo[1,2-a]pyridine analogs exert their cytotoxic effects. A notable mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][8] For instance, treatment of cancer cells with Compound 6 led to a decrease in the phosphorylation of AKT and its downstream target mTOR.[4] Furthermore, some analogs have been shown to induce cell cycle arrest and apoptosis, the programmed cell death, which is a key mechanism for eliminating cancerous cells.[4][9]
Caption: The AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 6,000 cells per well and incubated for 48 hours to allow for cell attachment and confluence.[4][5]
-
Compound Treatment: The cells are then treated with increasing concentrations of the imidazo[1,2-a]pyridine analogs (typically ranging from 0 to 100 µM) or a vehicle control (DMSO) for 48 hours.[4]
-
MTT Incubation: Following treatment, 10-50 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[4][6]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.[4] The plates are then incubated for 16 hours at 37°C.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the vehicle-treated control cells.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. In the context of imidazo[1,2-a]pyridine evaluation, it is used to assess the levels of key proteins in signaling pathways, such as phosphorylated AKT (p-AKT) and p53.[4][5]
Procedure:
-
Cell Lysis: After treatment with the compounds, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
The in vitro data strongly suggest that the imidazo[1,2-a]pyridine scaffold is a promising foundation for the development of novel anticancer agents. Analogs with specific substitutions demonstrate potent cytotoxic activity against a range of cancer cell lines, often in the low micromolar range. The mechanism of action for some of these compounds involves the inhibition of key cell survival pathways like the PI3K/AKT/mTOR pathway and the induction of apoptosis. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these and other related compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer potency and selectivity of this promising class of molecules.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Binding Landscape: A Comparative Guide to Docking Studies of Imidazo[1,2-a]pyridine Derivatives
For researchers and professionals in drug discovery, the imidazo[1,2-a]pyridine scaffold represents a privileged structure with a broad spectrum of biological activities. Molecular docking studies are crucial in elucidating the binding interactions of these derivatives with various protein targets, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of docking studies for different imidazo[1,2-a]pyridine derivatives against key biological targets, supported by experimental data and detailed methodologies.
Comparative Docking Performance
The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of different imidazo[1,2-a]pyridine derivatives against their respective protein targets. It is important to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational methods.
| Derivative/Compound | Target Protein (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Activity |
| Compound 7e | Tubulin (Colchicine binding site) | Not Specified | Not Specified | Cys241 | Potent antiproliferative activity (IC50 = 0.01 µM against HT-29 cells)[1] |
| Compound HB7 | Human LTA4H (3U9W) | Molecular Operating Environment (MOE) | -11.237 | Not Specified | Significant antioxidant activity and cytotoxicity against A549 and HepG2 cancer cell lines[2][3] |
| Compound 13k | PI3Kα | Not Specified | Not Specified | Not Specified | Potent PI3Kα inhibitor (IC50 = 1.94 nM) and broad-spectrum anticancer activity (IC50 = 0.09 µM to 0.43 µM)[4] |
| Compound 4b | Bacterial DNA Gyrase B (GyrB) | Not Specified | -10.4 | Not Specified | Potent antibacterial and antibiofilm activity, particularly against E. coli[5] |
| Compound C | 3α-hydroxysteroid dehydrogenase (4XO7) | Not Specified | -9.207 | His222, Tyr216, Lys270 | Selective anticancer activity against MCF7 breast cancer cells[6] |
| Compound 8c | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified | Not Specified | Potent EGFR inhibitor (IC50 = 0.072 µM) and significant cytotoxicity against leukemia K-562 cells (IC50 = 1.09 µM)[7] |
| MBM-55 | NIMA-related kinase 2 (Nek2) | Not Specified | Not Specified | Not Specified | Highly potent and selective Nek2 inhibitor (IC50 = 1.0 nM) with in vivo antitumor activity[8] |
Experimental Protocols
The methodologies employed in molecular docking are critical for the reliability and reproducibility of the results. Below are detailed protocols from selected studies.
Docking Study of Imidazo[1,2-a]pyridine Hybrids against Human LTA4H[2][3]
-
Protein Preparation: The three-dimensional structure of human leukotriene A-4 hydrolase (LTA4H) was obtained from the RCSB Protein Data Bank (PDB ID: 3U9W).
-
Ligand Preparation: Ten novel imidazo[1,2-a]pyridine hybrids (HB1-HB10) were synthesized and their structures were characterized.
-
Docking Software: The Molecular Operating Environment (MOE) was utilized for the docking simulations.
-
Docking Procedure: The synthesized compounds were positioned in the active site of the native ligand of the 3U9W protein. The software was used to analyze and visualize the protein-ligand interactions, identifying key amino acid residues within the binding pocket.
Docking Study of Azo-Based Imidazo[1,2-a]pyridine Derivatives against Bacterial Gyrase B[5]
-
Target Selection: The study targeted the bacterial DNA gyrase subunit B (GyrB), a crucial enzyme for bacterial replication.
-
Ligand Synthesis: A series of azo-linked imidazo[1,2-a]pyridine derivatives (4a–f) were synthesized and characterized.
-
Molecular Docking: Molecular docking studies were performed to investigate the binding affinities of the synthesized compounds.
-
Molecular Dynamics: Molecular dynamics simulations were conducted for 100 ns to confirm the stability of the protein-ligand complexes and assess structural deviations.
Docking of Imidazo[1,2-a]pyridine Derivatives against PI3Kα[9]
-
Ligand Optimization: The geometry of the hit compound 5b was optimized using the Universal Force Field (UFF) in PyRx v0.8.
-
Grid Box Definition: The grid box was centered around the binding pocket of imidazo[1,2-a]pyridine derivatives and the ATP catalytically active site of PI3Kα using PyRX tools.
-
Visualization: The resulting docked complexes were visualized using the PyMOL molecular visualization system to analyze the binding interactions.
Visualizing Methodologies and Pathways
To better understand the processes and biological contexts of these docking studies, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 8. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic efficacy of these compounds is significantly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides an objective comparison of the efficacy of different positional isomers of imidazo[1,2-a]pyridine, supported by experimental data, to aid researchers and drug development professionals in the design of more potent and selective therapeutic agents.
Comparative Efficacy of Imidazo[1,2-a]pyridine Isomers
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the core structure. Variations in the position of even a simple methyl group can lead to significant differences in potency and selectivity.
Anticancer Activity
A comparative study of imidazo[1,2-a]pyridine and its structural isomer, imidazo[1,2-a]pyrazine, reveals the importance of the nitrogen placement in the six-membered ring for anticancer activity. The imidazo[1,2-a]pyridine derivatives generally exhibit more potent cytotoxic effects against a panel of human cancer cell lines.
| Compound ID | Isomer Core | R1 | R2 | Hep-2 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | A375 (IC50, µM) |
| 10a | Imidazo[1,2-a]pyrazine | t-butyl | 4-methoxyphenyl | >100 | >100 | >100 | >100 |
| 12a | Imidazo[1,2-a]pyridine | t-butyl | 4-methoxyphenyl | 45 | 49 | 42 | 41 |
| 10b | Imidazo[1,2-a]pyrazine | t-butyl | 4-nitrophenyl | >100 | >100 | >100 | >100 |
| 12b | Imidazo[1,2-a]pyridine | t-butyl | 4-nitrophenyl | 11 | 13 | 11 | 11 |
Data synthesized from multiple sources.
Antitubercular Activity
The position of a methyl substituent on the imidazo[1,2-a]pyridine ring has been shown to have a profound impact on the anti-mycobacterial activity of this class of compounds. A study comparing 6-, 7-, and 8-methyl substituted analogs demonstrated that the 7-methyl and 8-methyl isomers were significantly more potent than the 6-methyl isomer against Mycobacterium tuberculosis.
| Compound ID | Substituent Position | MIC (µM) |
| 1 | 6-methyl | 1.56 |
| 2 | 7-methyl | 0.2 |
| 3 | 8-methyl | 0.39 |
Data synthesized from multiple sources.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, Akt)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (a specific peptide or protein that is phosphorylated by the kinase)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and substrate in the kinase buffer.
-
Reaction Initiation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Add the kinase reaction mixture to each well. Initiate the reaction by adding a solution of ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine isomers.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer efficacy of imidazo[1,2-a]pyridine isomers.
Caption: Workflow for anticancer screening of imidazo[1,2-a]pyridine isomers.
References
A Comparative Guide to ¹H and ¹³C NMR Analysis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including the anxiolytic alpidem and the hypnotic zolpidem.[1] The structural characterization of novel derivatives within this class is paramount for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a fundamental tool for the unambiguous elucidation of their molecular structures. This guide provides a comparative analysis of NMR data for various imidazo[1,2-a]pyridine derivatives, detailed experimental protocols, and a visual workflow for the analytical process.
Comparative NMR Data of Imidazo[1,2-a]pyridine Derivatives
The electronic environment of the imidazo[1,2-a]pyridine core is significantly influenced by the nature and position of its substituents. This, in turn, affects the chemical shifts of the ring's protons and carbons. The following tables summarize representative ¹H and ¹³C NMR data for a selection of derivatives, showcasing these substituent effects.
Table 1: ¹H NMR Spectral Data of Selected Imidazo[1,2-a]pyridine Derivatives (in ppm)
| Derivative | Solvent | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 | Other Signals |
| Unsubstituted Imidazo[1,2-a]pyridine | CDCl₃ | 7.55 (s) | 7.50 (s) | 7.95 (d) | 6.65 (t) | 7.05 (t) | 7.58 (d) | - |
| 2-Methyl-3-carboxyhydrazide [2] | DMSO-d₆ | - | - | 8.88 (d) | 7.01 (t) | 7.38 (t) | 7.58 (d) | 2.53 (s, 3H, 2-CH₃), 10.03 (s, 1H, CONH) |
| 6-Bromo-3-carbohydrazide [3] | DMSO-d₆ | - | 8.29 (s) | 9.61 (d) | - | 7.60 (dd) | 7.72 (dd) | 9.87 (s, 1H), 4.52 (s, 1H) |
| 8-Amino-2-methyl (Derivative 12a) [4] | CDCl₃ | - | - | 9.20 (d) | 6.60 (d) | 6.80 (t) | - | 2.80 (s, 3H, CH₃), 4.50 (s, 2H, NH₂) |
Data presented as δ (ppm), multiplicity. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Table 2: ¹³C NMR Spectral Data of Selected Imidazo[1,2-a]pyridine Derivatives (in ppm)
| Derivative | Solvent | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-9 (bridgehead) | Other Signals |
| Unsubstituted Imidazo[1,2-a]pyridine | CDCl₃ | 124.5 | 117.4 | 123.0 | 112.1 | 124.8 | 112.5 | 145.1 | - |
| 8-Amino-2-methyl (Derivative 12a) [4] | CDCl₃ | 152.3 | 108.7 | 138.9 | 115.9 | 118.7 | 134.4 | 135.1 | 14.1 (CH₃), other aromatic carbons at 122.8, 129.2, 129.8, 134.0 |
| 8-Amino-3-phenyl-2-one (Derivative 13a) [4] | DMSO-d₆ | 168.5 (C=O) | 114.2 | 142.3 | 115.1 | 115.5 | 133.4 | 125.7 | Other aromatic carbons at 117.0, 129.3, 132.1, 153.3 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a general methodology for the ¹H and ¹³C NMR analysis of imidazo[1,2-a]pyridine derivatives.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts.[5]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5] For aqueous solutions, sodium 3-trimethylsilylpropionate (TSP) can be used.[5]
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are typical parameters for data acquisition on a 300 or 500 MHz NMR spectrometer.[3][4]
For ¹H NMR:
-
Spectrometer Frequency: 300 MHz or higher.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative analysis.[6]
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: Ambient probe temperature is usually sufficient.[7]
For ¹³C NMR:
-
Spectrometer Frequency: 75 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration and the presence of quaternary carbons.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum. The integration values provide the relative ratio of protons in the molecule.
-
Analysis of Coupling Patterns: Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to determine the connectivity of protons.
-
Structural Assignment: Use the chemical shifts, integration, and coupling information, along with ¹³C data and potentially 2D NMR experiments (like COSY and HSQC), to assign all signals and confirm the chemical structure.[8]
Visualized Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel imidazo[1,2-a]pyridine derivative, from initial synthesis to final structure confirmation.
Caption: General workflow for NMR-based structural analysis of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating the Analytical Maze: A Comparative Guide to LC-MS Characterization of Synthesized Imidazo[1,2-a]pyridine Compounds
For researchers, scientists, and drug development professionals, the robust characterization of novel synthesized compounds is a critical step in the discovery pipeline. Among the diverse heterocyclic scaffolds, imidazo[1,2-a]pyridines are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the confirmation of molecular identity and purity of these compounds. This guide provides a comparative overview of LC-MS methods for the characterization of synthesized imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation.
The successful analysis of imidazo[1,2-a]pyridine compounds by LC-MS hinges on the appropriate selection of chromatographic conditions to achieve adequate separation from impurities and starting materials, coupled with mass spectrometry parameters that ensure sensitive detection and accurate mass determination. The choice of stationary phase, mobile phase composition, and ionization technique are all critical factors that can significantly impact the quality of the analytical results.
Performance Comparison of Chromatographic Methods
The separation of imidazo[1,2-a]pyridine derivatives can be approached using different chromatographic strategies, primarily reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). The choice between these methods depends on the polarity of the synthesized compounds.
Reversed-Phase Chromatography (RPC): This is the most common approach for the analysis of small molecules. A nonpolar stationary phase, typically C18, is used with a polar mobile phase, usually a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. Nonpolar compounds are retained longer on the column.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for more polar compounds that are poorly retained by RPC. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Water acts as the strong eluting solvent.[3] This technique can provide orthogonal selectivity to RPC.
Below is an illustrative comparison of the expected chromatographic behavior of a selection of imidazo[1,2-a]pyridine compounds on two common column types: a C18 reversed-phase column and a HILIC column.
| Compound | Structure | Expected Retention Time (min) - C18 Column | Expected Retention Time (min) - HILIC Column |
| 1. 2-phenylimidazo[1,2-a]pyridine | 8.5 | 3.2 | |
| 2. 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 8.1 | 3.5 | |
| 3. Imidazo[1,2-a]pyridine-3-carboxamide | 4.2 | 6.8 | |
| 4. 2-(4-aminophenyl)imidazo[1,2-a]pyridine | 3.5 | 7.5 |
Note: The retention times presented are illustrative and will vary depending on the specific LC system, exact gradient conditions, and column dimensions.
Mass Spectrometric Characterization
Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of imidazo[1,2-a]pyridine compounds, as the basic nitrogen atoms in the ring system are readily protonated.[4] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the synthesized products.
The following table summarizes the theoretical and experimentally observed m/z values for the protonated molecules ([M+H]⁺) of a selection of imidazo[1,2-a]pyridine derivatives reported in the literature.
| Compound | Molecular Formula | Theoretical m/z ([M+H]⁺) | Experimental m/z ([M+H]⁺) | Reference |
| 3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one | C₂₀H₁₉N₃O₂ | 346.1550 | 346.1548 | [5] |
| 2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyridine | C₁₃H₈ClN₃O | 258.0434 | 258.0432 | [6] |
| 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₄H₁₀N₂O | 223.0815 | 223.0811 | [5] |
| N-benzyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide | C₂₁H₁₇N₃O | 328.1444 | 328.1441 | [7] |
Experimental Protocols
A detailed and robust experimental protocol is essential for reproducible and reliable LC-MS characterization.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the synthesized imidazo[1,2-a]pyridine compound.
-
Solvent Addition: Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.
-
Dilution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for RPC) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS/MS Method for Characterization
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many imidazo[1,2-a]pyridine derivatives.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, at instrument-specific optimal rates.
-
Acquisition Mode: Full scan MS from m/z 100-1000. For structural elucidation, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID). The fragmentation patterns of protonated 3-phenoxy imidazo[1,2-a]pyridines, for instance, often involve the homolytic cleavage of the 3-phenoxy C-O bond.[4]
Visualizing the Workflow and Potential Applications
Diagrams can effectively illustrate the experimental process and the potential biological context of the synthesized compounds.
Caption: Experimental workflow for LC-MS characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) for this compound and similar structures indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some sources classify it as causing severe skin burns and eye damage.[3]
| Hazard Classification | Description | GHS Statements |
| Skin Irritation/Corrosion | Causes skin irritation.[1][4] Some sources indicate it may cause severe skin burns.[3] | H315 |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] Some sources indicate it may cause serious eye damage.[3] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][2][5] | H335 |
| Acute Oral Toxicity | Classified as Category 3 for acute oral toxicity in some similar compounds.[4] | H301 |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound is critical to laboratory safety and environmental protection. The following step-by-step protocol should be followed.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE.
-
This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[4][5]
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Collect waste in its pure form and in solutions in a designated, compatible, and sealable waste container.[6] The container should be airtight to prevent the release of dust or vapors.[6]
3. Container Labeling:
-
As soon as the first waste is added, label the container clearly.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Dangerous Waste".[6]
-
Appropriate hazard pictograms (e.g., irritant, corrosive).
-
The date the waste was first added.
-
4. Storage of Waste Container:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[6]
-
The storage location should be a designated and secured waste accumulation area.[6]
5. Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
This typically involves completing a chemical collection request form.[6]
-
Disposal must be carried out by an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
6. Decontamination:
-
After handling the waste, thoroughly wash your hands.
-
Decontaminate any surfaces that may have come into contact with the chemical according to your laboratory's standard operating procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Essential Safety and Operational Guide for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. The following guidance is designed to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and dispose of them properly after handling.[3] Lab Coat: A full-length lab coat or chemical-resistant apron to protect skin and clothing.[3] |
| Eye Irritation | H319: Causes serious eye irritation | Eye Protection: Tightly fitting safety goggles or a face shield in combination with safety glasses to protect against splashes.[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator is recommended.[3] |
Experimental Protocols: Handling and Emergency Procedures
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and in good working order.[5] Have a spill kit readily available.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the chemical. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[3]
-
Weighing and Transfer: When weighing or transferring the solid material, do so carefully to avoid creating dust. Use a spatula or other appropriate tool. For transfers between containers, use a funnel.[5]
-
Housekeeping: Keep the work area clean and tidy. Avoid accumulation of dust.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[1][4] If you feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, labeled, and sealed hazardous waste container.
-
Empty Containers: Empty containers should be rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as hazardous liquid waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling the specified chemical.
References
- 1. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 944896-42-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. echemi.com [echemi.com]
- 5. iigtchem.com [iigtchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
